molecular formula C8H6F2O2 B035433 Methyl 2,4-difluorobenzoate CAS No. 106614-28-2

Methyl 2,4-difluorobenzoate

Cat. No.: B035433
CAS No.: 106614-28-2
M. Wt: 172.13 g/mol
InChI Key: YQUHULOBTDYMAG-UHFFFAOYSA-N
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Description

Methyl 2,4-difluorobenzoate is a high-purity, fluorinated aromatic ester that serves as a versatile and critical synthetic intermediate in advanced research and development. Its primary value lies in the strategic incorporation of two fluorine atoms onto the benzoate ring, which significantly influences the electronic properties, metabolic stability, and lipophilicity of target molecules. This compound is extensively employed in pharmaceutical chemistry as a key building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of agrochemicals (e.g., herbicides, fungicides) and drug candidates where the difluorophenyl moiety can enhance binding affinity and bioavailability.

Properties

IUPAC Name

methyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUHULOBTDYMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382341
Record name Methyl 2,4-difluorobenzoate
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106614-28-2
Record name Benzoic acid, 2,4-difluoro-, methyl ester
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Record name Methyl 2,4-difluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-difluoro-, methyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.121
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Foundational & Exploratory

physical and chemical properties of Methyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2,4-difluorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes detailed experimental protocols for its synthesis and purification, an analysis of its spectroscopic characteristics, and a discussion of its applications, particularly within the field of drug discovery and development. Safety and handling information is also provided.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid. It is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid[3]
Boiling Point 128-129 °C[3]
Density 1.384 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.4840[3]
Flash Point 82 °C (179.6 °F) - closed cup
Vapor Pressure 0.354 mmHg at 25°C
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 106614-28-2[2]
InChI InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3[2]
InChIKey YQUHULOBTDYMAG-UHFFFAOYSA-N[2]
SMILES COC(=O)C1=C(C=C(C=C1)F)F[2]
MDL Number MFCD03093799[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 3: Spectroscopic Data
SpectrumDataReference(s)
¹H-NMR (CDCl₃): δ 7.99 (td, 1H, J=8.2, 6.6 Hz), 6.98-6.84 (m, 2H), 3.93 (s, 3H)[3]
¹³C-NMR Predicted values: Carbonyl carbon (~164 ppm), Aromatic carbons (105-167 ppm with C-F coupling), Methyl carbon (~52 ppm). Actual spectrum should be run for confirmation.
Infrared (IR) Characteristic peaks expected: C=O stretch (~1720-1740 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹).[4]
Mass Spec (MS) Expected molecular ion (M+) peak at m/z = 172. Common fragments may include loss of methoxy (B1213986) group (-OCH₃, m/z=141) and subsequent loss of CO (m/z=113).[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2,4-difluorobenzoic acid with methanol (B129727), catalyzed by thionyl chloride.[3]

Materials:

  • 2,4-difluorobenzoic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ice-water bath

  • Standard laboratory glassware for reaction, extraction, and chromatography

Procedure:

  • Dissolve 2,4-difluorobenzoic acid (10.00 mmol) in methanol (15 mL) in a round-bottom flask.[3]

  • Cool the solution to 0 °C using an ice-water bath.[3]

  • Slowly add a solution of thionyl chloride (20.02 mmol) in methanol (10 mL) dropwise to the cooled mixture.[3]

  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature.[3]

  • Stir the reaction mixture continuously for 24 hours at room temperature.[3]

  • Upon completion, pour the reaction mixture into a saturated aqueous NaHCO₃ solution to neutralize the excess acid.[3]

  • Extract the aqueous mixture three times with diethyl ether.[3]

  • Combine the organic phases and dry over anhydrous MgSO₄.[3]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography using a hexane/ether (5:1) eluent system to yield pure this compound.[3]

G Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,4-difluorobenzoic acid in Methanol cool Cool to 0°C start->cool add_socl2 Add Thionyl Chloride in Methanol cool->add_socl2 react Stir at Room Temperature for 24h add_socl2->react quench Pour into sat. NaHCO3 react->quench extract Extract with Ether (3x) quench->extract dry Dry organic phase (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica Gel Column Chromatography (Hexane/Ether = 5:1) concentrate->chromatography product Pure this compound chromatography->product

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug development. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can improve metabolic stability, increase binding affinity, and modify the acidity of nearby functional groups.

Specifically, this compound is used as a reagent in the synthesis of various pharmaceuticals.[3] A notable application is in the design and synthesis of integrin αvβ3 antagonists, which have shown antiplatelet activity.[3]

G Role in Drug Discovery start This compound (Building Block) synthesis Multi-step Chemical Synthesis start->synthesis Incorporation lead_compound Lead Compound (e.g., Integrin αvβ3 Antagonist Precursor) synthesis->lead_compound optimization Lead Optimization lead_compound->optimization candidate Drug Candidate optimization->candidate

Caption: Logical relationship of this compound in drug discovery.

Quality Control and Analysis

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.

Typical Analytical Workflow:

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress and for determining the appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

G Analytical Workflow cluster_chromatography Purity Assessment cluster_spectroscopy Structure Elucidation sample Purified Sample tlc TLC sample->tlc gcms GC-MS sample->gcms nmr NMR (1H, 13C) sample->nmr ir IR Spectroscopy sample->ir report Certificate of Analysis gcms->report nmr->report ir->report

Caption: Quality control and analytical workflow for this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: Hazard Information
Hazard TypeGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation H318: Causes serious eye damageP280, P305+P351+P338, P310
Specific Target Organ Toxicity H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a fume hood. If not available, a respirator with an appropriate filter is necessary.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is room temperature.[3]

References

An In-depth Technical Guide to Methyl 2,4-difluorobenzoate: Structure, Synthesis, and Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-difluorobenzoate is a fluorinated aromatic ester that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical structure and properties make it an important intermediate, particularly in the development of integrin αvβ3 antagonists, a class of drugs with potential applications in anti-angiogenic therapies. This technical guide provides a comprehensive overview of the structure, molecular weight, and synthesis of this compound. It also delves into its application as a precursor to integrin αvβ3 antagonists and illustrates the associated signaling pathway.

Chemical Structure and Properties

This compound is a derivative of benzoic acid with two fluorine atoms substituted at the 2 and 4 positions of the benzene (B151609) ring, and a methyl ester group.

Chemical Structure:

Chemical structure of this compound

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[1][2][3]
Molecular Weight 172.13 g/mol [1][2][3]
CAS Number 106614-28-2[1]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 128-129 °C
Density 1.384 g/mL at 25 °C
Refractive Index n20/D 1.4840
Purity >98.0% (GC)[4]

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the esterification of 2,4-difluorobenzoic acid with methanol (B129727), using thionyl chloride as a catalyst.[5]

Materials:

  • 2,4-difluorobenzoic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice-water bath

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ether for chromatography elution

Procedure:

  • Dissolution and Cooling: Dissolve 2,4-difluorobenzoic acid in methanol and cool the solution to 0 °C in an ice-water bath.[5]

  • Addition of Thionyl Chloride: Slowly add a solution of thionyl chloride in methanol dropwise to the cooled mixture.[5]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 24 hours.[5]

  • Work-up:

    • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.[5]

    • Extract the aqueous phase three times with ether.[5]

    • Combine the organic phases.[5]

    • Dry the combined organic phase over anhydrous magnesium sulfate.[5]

  • Purification:

    • Concentrate the dried organic phase under reduced pressure.[5]

    • Purify the resulting residue by silica gel column chromatography, using a mixture of hexane and ether (5:1) as the eluent, to obtain pure this compound.[5]

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2,4-difluorobenzoic acid in Methanol cool Cool to 0°C start->cool add_socl2 Add SOCl₂ in Methanol cool->add_socl2 react Stir at RT for 24h add_socl2->react quench Quench with NaHCO₃ react->quench Reaction Mixture extract Extract with Ether (3x) quench->extract combine Combine Organic Phases extract->combine dry Dry with MgSO₄ combine->dry concentrate Concentrate dry->concentrate Crude Product chromatography Silica Gel Chromatography (Hexane:Ether = 5:1) concentrate->chromatography product This compound chromatography->product

Synthesis workflow for this compound.

Application in Drug Development: Intermediate for Integrin αvβ3 Antagonists

This compound is a key intermediate in the synthesis of more complex molecules, including integrin αvβ3 antagonists.[5] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is of particular interest in drug development as it is highly expressed on proliferating endothelial cells during angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][5]

Signaling Pathway of Integrin αvβ3 Antagonism

Integrin αvβ3 antagonists function by blocking the binding of the integrin to its extracellular matrix (ECM) ligands. This interference with the integrin's function disrupts downstream signaling pathways that are crucial for the survival and proliferation of angiogenic endothelial cells. The primary mechanism of action of these antagonists in an anti-cancer context is the induction of apoptosis (programmed cell death) in these newly forming blood vessels, thereby cutting off the tumor's blood supply.[5]

The signaling cascade initiated by the antagonism of integrin αvβ3 is depicted in the diagram below.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling integrin Integrin αvβ3 survival_pathway Pro-survival Signaling (e.g., FAK, Akt activation) integrin->survival_pathway Activates ecm ECM Ligand ecm->integrin Binds antagonist This compound-derived Integrin αvβ3 Antagonist antagonist->integrin Blocks Binding antagonist->survival_pathway Inhibits apoptosis Apoptosis survival_pathway->apoptosis Inhibits angiogenesis Angiogenesis survival_pathway->angiogenesis Promotes survival_pathway->angiogenesis

Mechanism of action for Integrin αvβ3 antagonists.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its structure allows for its incorporation into complex bioactive molecules, most notably integrin αvβ3 antagonists. The ability of these antagonists to inhibit angiogenesis by inducing apoptosis in proliferating endothelial cells highlights a promising strategy for cancer therapy. A thorough understanding of the synthesis of this compound and the mechanism of action of its derivatives is essential for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Solubility of Methyl 2,4-difluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound, such as methyl 2,4-difluorobenzoate, in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including:

  • Solute-Solvent Interactions: The principle of "like dissolves like" is a fundamental concept. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

  • Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

  • Purity of the Compound: Impurities can affect the measured solubility.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 128-129 °C
Density 1.384 g/mL at 25 °C
Refractive Index n20/D 1.4840

Data sourced from various chemical suppliers and databases.

Qualitative Solubility Profile

Although quantitative data is scarce, the solubility of this compound can be inferred from its structural analogs, such as 2-fluorobenzoic acid and 4-fluorobenzoic acid. 2-Fluorobenzoic acid is reported to be soluble in benzene, toluene, ketones, and ethers.[3] Similarly, 4-fluorobenzoic acid is soluble in alcohol.[4] Based on these observations, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly polar aprotic and polar protic solvents.

Expected Solubility Trends:

  • High Solubility: Alcohols (methanol, ethanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), and ethers (tetrahydrofuran, diethyl ether).

  • Moderate Solubility: Aromatic hydrocarbons (toluene, benzene).

  • Low Solubility: Aliphatic hydrocarbons (hexane, heptane) and water.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature water bath or incubator equipped with an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Data Analysis:

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Data Presentation

Quantitative solubility data should be organized into a clear and structured table for easy comparison.

Table 1: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Toluene25
Heptane25
Repeat for other temperatures as required

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal shake-flask method.

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute filtered solution G->H I Quantify using HPLC or GC H->I J Calculate solubility I->J

References

Spectroscopic Profile of Methyl 2,4-difluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,4-difluorobenzoate (CAS No: 106614-28-2), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentData Source
7.99td1H8.2, 6.6H-6Experimental[1]
6.98-6.84m2H-H-3, H-5Experimental[1]
3.93s3H--OCH₃Experimental[1]
Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentData Source
~164-166C=OPredicted
~160-165 (dd)C-FPredicted
~132-134 (d)C-HPredicted
~112-115 (dd)C-HPredicted
~105-108 (t)C-HPredicted
~115-120 (d)C-COPredicted
~52-53-OCH₃Predicted
Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. The aromatic carbons will exhibit splitting due to C-F coupling.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentData Source
~3100-3000MediumAromatic C-H StretchPredicted
~2960-2850MediumAliphatic C-H Stretch (-OCH₃)Predicted
~1720-1740StrongC=O Stretch (Ester)Predicted
~1600-1450Medium-StrongAromatic C=C BendingPredicted
~1300-1250StrongAsymmetric C-O-C StretchPredicted
~1100-1000StrongSymmetric C-O-C StretchPredicted
~1200-1100StrongC-F StretchPredicted
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignmentData Source
172High[M]⁺ (Molecular Ion)Predicted
141High[M - OCH₃]⁺Predicted[2][3]
113Medium[M - COOCH₃]⁺Predicted[2][3]
Note: Predicted fragmentation is based on the analysis of isomers such as methyl 2,6-difluorobenzoate (B1233279) and methyl 2,5-difluorobenzoate.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition:

    • The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the sample.

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be performed to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • The ¹³C NMR spectrum should be recorded on the same spectrometer, typically at a frequency of 100 MHz.

    • A proton-decoupled pulse sequence should be used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • As this compound is a liquid at room temperature, the spectrum can be acquired directly as a thin film.

    • Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean, empty sample holder.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

    • The resulting transmittance or absorbance spectrum is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer.

    • For a standard analysis, Electron Ionization (EI) at 70 eV is a common method for generating ions.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection and Data Processing:

    • The abundance of each ion is measured by a detector.

    • The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

    • The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum MS_Acq->MS_Proc NMR_Analysis Analyze Chemical Shifts, Coupling, Integration NMR_Proc->NMR_Analysis IR_Analysis Identify Functional Group Absorptions IR_Proc->IR_Analysis MS_Analysis Analyze Molecular Ion & Fragmentation MS_Proc->MS_Analysis Structure_Elucidation Structural Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 2,4-difluorobenzoate from 2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2,4-difluorobenzoate from 2,4-difluorobenzoic acid, a key reaction in the production of various pharmaceutical and agrochemical compounds.[1][2] The presence of fluorine atoms in the benzoyl ring enhances chemical stability and modifies biological activity, making this ester a valuable building block in medicinal chemistry.[1] This document details established experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflow.

Introduction to the Synthesis

The primary method for synthesizing this compound from 2,4-difluorobenzoic acid is through Fischer-Speier esterification.[3][4] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][5][6][7] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[4][5][7][8]

Commonly employed acid catalysts include sulfuric acid (H₂SO₄), thionyl chloride (SOCl₂), and p-toluenesulfonic acid (p-TsOH).[3][8] The choice of catalyst can influence reaction conditions and yield.

Experimental Protocols

This section details two common and effective methods for the synthesis of this compound.

Method A: Thionyl Chloride-Catalyzed Esterification

This method utilizes thionyl chloride in methanol (B129727) to generate anhydrous HCl in situ, which then acts as the catalyst for the esterification.[9]

Experimental Procedure: [10][11]

  • Reaction Setup: Dissolve 2,4-difluorobenzoic acid (1.58 g, 10.0 mmol) in methanol (15 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of thionyl chloride (1.46 mL, 20.0 mmol) in methanol (10 mL) dropwise to the cooled mixture.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.

  • Work-up: Pour the reaction mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Extraction: Extract the aqueous mixture three times with diethyl ether.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ether (5:1) eluent to obtain pure this compound.

Method B: Sulfuric Acid-Catalyzed Esterification (Classic Fischer Esterification)

This protocol employs concentrated sulfuric acid as the catalyst, a common and cost-effective approach for Fischer esterification.[8]

Experimental Procedure: [8]

  • Reaction Setup: Dissolve 2,4-difluorobenzoic acid (e.g., 10.0 mmol) in an excess of methanol (e.g., 50 mL), which also serves as the solvent.

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up: After cooling, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid, followed by a wash with a saturated NaCl solution.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by distillation or column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthetic methods.

Parameter Method A: Thionyl Chloride Method B: Sulfuric Acid Reference
Reactant 2,4-Difluorobenzoic Acid2,4-Difluorobenzoic Acid[10],[8]
Reagent Methanol, Thionyl ChlorideMethanol, Sulfuric Acid[10],[8]
Catalyst Thionyl Chloride (forms HCl in situ)Sulfuric Acid[10],[8]
Solvent MethanolMethanol (in excess)[10],[8]
Temperature 0 °C to Room TemperatureReflux (~65 °C)[10],[8]
Reaction Time 24 hours2-4 hours (typical)[10],[8]
Yield 97%High (typically >90%)[10],[8]

Table 1: Comparison of Synthetic Methods

Compound Molecular Formula Molecular Weight Boiling Point Density (at 25 °C) Refractive Index (n20/D) Reference
This compoundC₈H₆F₂O₂172.13 g/mol 128-129 °C1.384 g/mL1.4840[10],[11],
2,4-Difluorobenzoic AcidC₇H₄F₂O₂158.10 g/mol ---[11]

Table 2: Physicochemical Properties of Key Compounds

Experimental Workflow and Logic

The synthesis of this compound from 2,4-difluorobenzoic acid follows a logical sequence of steps designed to ensure a high yield of the pure product. The general workflow is depicted in the following diagram.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants 2,4-Difluorobenzoic Acid + Methanol ReactionMix Reaction Mixture Reactants->ReactionMix Catalyst Acid Catalyst (e.g., SOCl₂ or H₂SO₄) Catalyst->ReactionMix Heating Stirring/Heating ReactionMix->Heating Initiate Reaction Neutralization Neutralization (e.g., NaHCO₃ solution) Heating->Neutralization Reaction Completion Extraction Solvent Extraction (e.g., Diethyl Ether) Neutralization->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification FinalProduct Pure Methyl 2,4-difluorobenzoate Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4-difluorobenzoic acid is a robust and well-established process, primarily achieved through Fischer esterification. The choice between catalysts such as thionyl chloride and sulfuric acid will depend on laboratory preferences, available resources, and the scale of the synthesis. Both methods presented in this guide are capable of producing high yields of the desired product. Careful execution of the experimental protocol, particularly the work-up and purification steps, is crucial for obtaining high-purity this compound suitable for applications in pharmaceutical and agrochemical research and development.

References

A Technical Guide to High-Purity Methyl 2,4-difluorobenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial sourcing, quality control, and analytical methodologies for high-purity Methyl 2,4-difluorobenzoate (CAS No. 106614-28-2). This key building block is integral to the synthesis of various pharmaceutical compounds, where the presence of fluorine atoms can enhance metabolic stability and binding affinity. This guide offers a comprehensive overview of supplier specifications, detailed analytical protocols, and a workflow for ensuring the quality of this critical raw material.

Commercial Supplier Specifications

High-purity this compound is available from a range of commercial suppliers, with purity levels typically quoted between 97% and over 99%. The table below summarizes the specifications from several key suppliers to facilitate comparison.

SupplierPurity SpecificationAnalytical MethodAppearanceAdditional Notes
Sigma-Aldrich ≥97%GCColorless to yellow liquid.[1]
TCI Chemicals >98.0%GCColorless to light yellow to light orange clear liquid.[2]Structure confirmed by NMR.
Alfa Aesar 98%Not specified
BLD Pharm ≥98%HPLC, NMRProvides access to analytical spectra.[3]
Avra Synthesis 97%Not specifiedIndian supplier.[4]
Toronto Research Chemicals Not specifiedNot specifiedCanadian supplier.[5]
Various Chinese Suppliers ≥99%Not specifiedMoisture content ≤0.5%, Impurity ≤0.3% specified by some.[6]

Physicochemical Properties

PropertyValue
CAS Number 106614-28-2
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol [7]
Boiling Point 128-129 °C (lit.)[8]
Density 1.384 g/mL at 25 °C (lit.)[8]
Refractive Index (n20/D) 1.4840 (lit.)[8]

Synthesis and Impurity Profile

This compound is typically synthesized via the esterification of 2,4-difluorobenzoic acid with methanol.[9] A common laboratory-scale procedure involves the use of a coupling agent such as thionyl chloride in methanol.[10] The reaction mixture is then typically purified by silica (B1680970) gel column chromatography.[10]

Potential impurities arising from the synthesis may include:

  • Starting Materials: Unreacted 2,4-difluorobenzoic acid and residual methanol.

  • Reagents: Traces of the coupling agent and its byproducts.

  • Solvents: Residual solvents from the purification process (e.g., hexane, ether).[10]

  • Side-Products: Isomeric impurities or byproducts from side reactions.

A thorough impurity profile is crucial for ensuring the quality and consistency of the final pharmaceutical product.

Experimental Protocols for Quality Control

The following are detailed, representative protocols for the analysis of high-purity this compound.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of this compound and quantifying volatile impurities.

a) Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Capillary column: A polar column such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic esters.

b) Reagents and Standards:

  • High-purity this compound reference standard.

  • GC-grade solvent for sample dilution (e.g., ethyl acetate (B1210297) or dichloromethane).

c) Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

d) Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of the chosen GC-grade solvent in a volumetric flask.

e) Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation and Quantitative Analysis by NMR (qNMR)

¹H and ¹⁹F NMR are powerful tools for confirming the structure of this compound and for quantitative analysis to determine purity against a certified internal standard.

a) Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with ¹H and ¹⁹F capabilities.

b) Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • High-purity, certified internal standard (e.g., maleic acid for ¹H qNMR or a fluorinated compound with a distinct chemical shift for ¹⁹F qNMR).

c) ¹H NMR Protocol (Structural Confirmation):

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ): ~7.99 (td, 1H), ~6.98-6.84 (m, 2H), ~3.93 (s, 3H).[10]

d) ¹⁹F qNMR Protocol (Purity Assay):

  • Sample Preparation:

    • Accurately weigh a specific amount of a high-purity internal standard (e.g., 10 mg of 1,4-difluorobenzene) into a vial.

    • Accurately weigh a larger amount of the this compound sample (e.g., 30 mg) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquisition Parameters:

    • Use a pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire the ¹⁹F NMR spectrum.

  • Data Analysis:

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Quality Control Workflow and Signaling Pathways

The following diagrams illustrate a typical quality control workflow for this compound and a conceptual signaling pathway where such a molecule might be a precursor to a bioactive compound.

QC_Workflow cluster_0 Receiving & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Disposition raw_material Raw Material Receipt sampling Representative Sampling raw_material->sampling appearance Appearance & Color sampling->appearance gc_purity GC-FID for Purity sampling->gc_purity nmr_id NMR for ID & qNMR sampling->nmr_id data_review Data Review vs. Spec appearance->data_review impurities Impurity Profiling gc_purity->impurities nmr_id->data_review impurities->data_review coa_generation CoA Generation data_review->coa_generation release Material Release data_review->release Pass reject Material Rejection data_review->reject Fail Use in R&D / Manufacturing Use in R&D / Manufacturing release->Use in R&D / Manufacturing

Quality Control Workflow for this compound.

Signaling_Pathway_Concept MDFB This compound (Starting Material) Intermediate Key Intermediate MDFB->Intermediate Multi-step Synthesis API Active Pharmaceutical Ingredient (API) Intermediate->API Final Synthetic Steps Target Biological Target (e.g., Kinase, Receptor) API->Target Binding / Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation) Target->Response

Conceptual Pathway from Building Block to Biological Response.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2,4-difluorobenzoate (CAS No. 106614-28-2), a key reagent in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[3]
Boiling Point 128-129 °C (lit.)[3][4]
Density 1.384 g/mL at 25 °C (lit.)[3][4]
Flash Point 82 °C (179.6 °F) - closed cup[4]
Refractive Index n20/D 1.4840 (lit.)[3][4]
Storage Temperature Room Temperature, in a dry and sealed container[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification is provided in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Danger[4]

Hazard Pictograms:

  • alt text

  • alt text

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling Procedure cluster_Post Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection SDS_Review Review Safety Data Sheet (SDS) SDS_Review->Risk_Assessment Work_Area Work in a well-ventilated area (e.g., fume hood) PPE_Selection->Work_Area Avoid_Contact Avoid contact with skin, eyes, and clothing Work_Area->Avoid_Contact Avoid_Inhalation Avoid inhalation of vapor or mist Avoid_Contact->Avoid_Inhalation No_Consumption Do not eat, drink, or smoke Avoid_Inhalation->No_Consumption Storage Store in a tightly closed container in a cool, dry place No_Consumption->Storage Decontamination Decontaminate work surfaces Storage->Decontamination Hand_Washing Wash hands thoroughly Decontamination->Hand_Washing

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

First_Aid_Response cluster_Routes Routes of Exposure & Immediate Actions Exposure Exposure Event Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with plenty of soap and water. Exposure->Skin_Contact Inhalation Inhalation: Move person to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Eye_Contact->Medical_Attention Especially for eye contact Skin_Contact->Medical_Attention If irritation persists Inhalation->Medical_Attention If breathing is difficult Ingestion->Medical_Attention

Caption: A flowchart outlining the appropriate first aid response to exposure.

Accidental Release and Disposal

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Spill Cleanup

Spill_Cleanup_Procedure Spill Spill Occurs Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Collect absorbed material into a suitable, -labeled container for disposal Contain->Collect Clean_Area Clean the spill area thoroughly Collect->Clean_Area Dispose Dispose of waste according to local, state, and federal regulations Clean_Area->Dispose

Caption: A step-by-step procedure for cleaning up a spill of this compound.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed hazardous waste disposal company.

Toxicological Information and Experimental Protocols

The GHS classification of this compound is based on toxicological data. While specific experimental reports for this compound are not publicly available, the methodologies for determining these hazards are standardized. The following sections describe the general principles of the relevant OECD test guidelines.

Acute Oral Toxicity
  • Hazard: Harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • Experimental Protocol (Based on OECD Guideline 423 - Acute Toxic Class Method):

    • Animal Model: Typically, rats are used.

    • Procedure: A single dose of the substance is administered orally to a small group of animals. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Observation: The animals are observed for a period of up to 14 days for signs of toxicity and mortality.[5] Body weight is monitored.

    • Endpoint: The classification is determined by the dose at which mortality or significant toxic effects are observed. For Category 4, this typically involves adverse effects at 300 mg/kg and mortality at 2000 mg/kg.

Skin Irritation
  • Hazard: Causes skin irritation (Skin Corrosion/Irritation, Category 2).

  • Experimental Protocol (Based on OECD Guideline 404 - Acute Dermal Irritation/Corrosion):

    • Animal Model: The albino rabbit is the preferred species.[1]

    • Procedure: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin for a defined period, typically 4 hours. An untreated area of skin serves as a control.[1]

    • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

    • Endpoint: The severity of the skin reactions is scored. Category 2 classification is assigned if the substance produces reversible inflammatory changes.

Serious Eye Damage
  • Hazard: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1).

  • Experimental Protocol (Based on OECD Guideline 496 - In Vitro Macromolecular Test Method):

    • This is an in vitro method that does not use live animals.

    • Test System: A macromolecular matrix composed of proteins, glycoproteins, carbohydrates, and lipids that mimics the structure of the cornea.[6][7]

    • Procedure: The test chemical is applied to the matrix.[6]

    • Observation: Changes in the matrix, such as denaturation and disruption, cause an increase in turbidity, which is measured by a spectrophotometer.[6]

    • Endpoint: The level of damage to the matrix is used to predict the potential for the chemical to cause serious eye damage in vivo. A high level of damage corresponds to a Category 1 classification.[7]

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment prior to handling this compound.

References

Methyl 2,4-difluorobenzoate applications in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Methyl 2,4-difluorobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile fluorinated aromatic ester that has emerged as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by two fluorine atoms and an electron-withdrawing methyl ester group, render the aromatic ring susceptible to a variety of transformations. This guide provides a comprehensive overview of its primary applications, focusing on its role in nucleophilic aromatic substitution (SNAr) reactions and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for professionals in chemical research and drug development.

Introduction and Physicochemical Properties

This compound (CAS No: 106614-28-2) is a colorless to light yellow liquid at room temperature.[1][2] The presence of two highly electronegative fluorine atoms at the C2 and C4 positions, along with the methyl ester group at C1, significantly influences the reactivity of the benzene (B151609) ring. This substitution pattern makes the ring electron-deficient and activates it for nucleophilic attack, a cornerstone of its synthetic utility.[3][4] It is widely employed as an intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 106614-28-2[7][8]
Molecular Formula C₈H₆F₂O₂[1][8]
Molecular Weight 172.13 g/mol [1][8]
Boiling Point 128-129 °C[1][7]
Density 1.384 g/mL at 25 °C[1][7]
Refractive Index (n20/D) 1.4840[1][7]
Flash Point 180 °F (82.2 °C)[1][2]
Appearance Colorless to light yellow liquid[1][2]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of 2,4-difluorobenzoic acid with methanol (B129727).[2][5] Thionyl chloride is frequently used to activate the carboxylic acid, facilitating the reaction.

G Experimental Workflow: Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A 2,4-Difluorobenzoic Acid in Methanol B Cool to 0 °C (Ice Bath) A->B D Slow, Dropwise Addition B->D Reactants Combined C Thionyl Chloride in Methanol C->D E Warm to Room Temp D->E F Stir for 24 hours E->F G Quench with Sat. NaHCO₃ F->G H Extract with Ether (3x) G->H I Dry with MgSO₄ H->I J Concentrate I->J K Silica (B1680970) Gel Column Chromatography J->K L Pure Product K->L

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol describes the synthesis of this compound from 2,4-difluorobenzoic acid.[2][7]

  • Reaction Setup: Dissolve 2,4-difluorobenzoic acid (1.58 g, 10.00 mmol) in methanol (15 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.[7]

  • Reagent Addition: In a separate flask, prepare a solution of thionyl chloride (1.46 mL, 20.02 mmol) in methanol (10 mL). Add this solution slowly and dropwise to the cooled mixture of 2,4-difluorobenzoic acid.[7]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir continuously for 24 hours.[2][7]

  • Work-up: Upon completion, pour the mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Extract the aqueous layer three times with diethyl ether.[7]

  • Purification: Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ether = 5/1) to yield pure this compound.[7]

Table 2: Synthesis Reaction Data

ReactantMoles (mmol)ReagentMoles (mmol)SolventTime (h)Yield (%)Reference
2,4-Difluorobenzoic Acid10.00Thionyl Chloride20.02Methanol2497[7]

Core Applications in Organic Synthesis

Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the C2-fluoro, C4-fluoro, and C1-ester substituents.[4][9] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The fluorine atom at the C4 (para) position is typically the most susceptible to displacement.

Caption: General mechanism of SNAr on this compound.

This reactivity is crucial in medicinal chemistry for introducing complex functionalities onto an aromatic scaffold. For instance, it is a key reagent in the synthesis of integrin αvβ3 antagonists, which have potential antiplatelet activity.[1][7]

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a documented starting material or intermediate in the synthesis of several commercially important drugs. Its difluorinated phenyl moiety is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[5]

  • Venetoclax: This B-cell lymphoma-2 (Bcl-2) inhibitor, used to treat certain types of leukemia, is synthesized using intermediates derived from this compound.[1][11]

  • Vinatonin: The synthesis of this compound has also been reported to utilize this compound as a key intermediate.[6]

G Role in API Synthesis A This compound (Starting Material) B S(N)Ar or other transformations A->B C Key Synthetic Intermediate B->C D Further Synthetic Steps C->D E Final API (e.g., Venetoclax) D->E

Caption: Logical flow from starting material to final API.

Potential in Cross-Coupling Reactions

While SNAr is its most common application, the C-F bonds in this compound present opportunities for transition metal-catalyzed cross-coupling reactions. Although C-F bond activation is more challenging than that of other aryl halides (C-Cl, C-Br, C-I), recent advances in catalyst design are making such transformations more feasible.[12] This opens up possibilities for forming C-C, C-N, and C-O bonds, further expanding its synthetic utility.

Caption: Conceptual Suzuki coupling involving C-F bond activation.

Conclusion

This compound is a high-value synthetic intermediate with a broad range of applications, particularly in the fields of medicinal and materials chemistry. Its utility is primarily driven by the activated nature of its aromatic ring, which facilitates nucleophilic aromatic substitution, providing a reliable method for constructing complex molecular architectures. As a demonstrated precursor to important APIs like Venetoclax, its role in drug development is firmly established. Future research into novel C-F activation methodologies will likely further expand the synthetic repertoire of this versatile fluorinated building block.

References

Methyl 2,4-difluorobenzoate: A Versatile Fluorinated Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-difluorobenzoate is a key fluorinated building block utilized in the synthesis of a wide array of functional molecules, ranging from life-saving pharmaceuticals to advanced materials. The presence of two fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and metabolic stability to the final products, making this compound a valuable synthon in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, complete with experimental protocols and graphical representations of relevant biological pathways and synthetic workflows.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 106614-28-2
Molecular Formula C₈H₆F₂O₂[1][2][3][4]
Molecular Weight 172.13 g/mol [1][2][3][4]
Boiling Point 128-129 °C (lit.)[1][2]
Density 1.384 g/mL at 25 °C (lit.)[1][2]
Refractive Index (n20/D) 1.4840 (lit.)[1][2]
Flash Point 180 °F[2]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of 2,4-difluorobenzoic acid.

Experimental Protocol: Esterification of 2,4-Difluorobenzoic Acid

Materials:

Procedure:

  • Dissolve 2,4-difluorobenzoic acid (1.58 g, 10.00 mmol) in methanol (15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice-water bath.[2]

  • Slowly add a solution of thionyl chloride (1.46 mL, 20.02 mmol) in methanol (10 mL) dropwise to the cooled mixture.[2]

  • Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.[2]

  • Upon completion of the reaction, pour the mixture into a saturated aqueous NaHCO₃ solution and extract the product with diethyl ether (3 x 50 mL).[2]

  • Combine the organic phases and dry over anhydrous MgSO₄.[2]

  • Concentrate the organic phase under reduced pressure and purify the residue by silica gel column chromatography using a mixture of hexane and ether (5:1) as the eluent.[2]

  • The final product, this compound, is obtained as a clear liquid (1.67 g, 97% yield).[2]

Chemical Reactivity and Key Transformations

This compound serves as a versatile intermediate that can be converted into other key synthons, such as the corresponding carboxylic acid, acid chloride, and amide, through standard organic transformations.

G MDFB This compound DFBA 2,4-Difluorobenzoic Acid MDFB->DFBA Hydrolysis (H₃O⁺/OH⁻) DFBAM 2,4-Difluorobenzamide (B1295065) MDFB->DFBAM Aminolysis (NH₃) DFBC 2,4-Difluorobenzoyl Chloride DFBA->DFBC SOCl₂ or (COCl)₂ DFBC->DFBAM NH₃

Caption: Key transformations of this compound.

Experimental Protocol: Hydrolysis to 2,4-Difluorobenzoic Acid

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.72 g, 10 mmol) in a mixture of methanol (20 mL) and a 2M aqueous solution of NaOH (15 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~1 with concentrated HCl, which will cause the precipitation of a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,4-difluorobenzoic acid.

Applications in Drug Discovery

The 2,4-difluorobenzoyl moiety is a common feature in a number of biologically active molecules. This compound serves as a key starting material for the introduction of this important structural motif.

Integrin αvβ3 Antagonists

Integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis (the formation of new blood vessels) and tumor metastasis. Antagonists of this receptor are therefore of significant interest as potential anti-cancer agents.[5]

The binding of ligands to integrin αvβ3 triggers a downstream signaling cascade that promotes cell proliferation and survival, primarily through the focal adhesion kinase (FAK) pathway.

G Ligand Extracellular Matrix Ligand (e.g., RGD) Integrin Integrin αvβ3 Ligand->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, and Migration Downstream->Proliferation Promotes Antagonist αvβ3 Antagonist Antagonist->Integrin Blocks

Caption: Simplified integrin αvβ3 signaling pathway.

Experimental Protocol: Amidation with 2,4-Difluorobenzoyl Chloride

Materials:

Procedure:

  • Dissolve the core amine scaffold (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired integrin αvβ3 antagonist.

Intermediate for the Synthesis of Dolutegravir (B560016)

Dolutegravir is a potent antiretroviral medication used in the treatment of HIV infection. It functions as an integrin strand transfer inhibitor (INSTI), preventing the integration of the viral DNA into the host cell's genome.[6] The synthesis of Dolutegravir requires the key intermediate 2,4-difluorobenzylamine (B110887). While patents for the synthesis of this intermediate often start from other precursors, a plausible synthetic route from this compound can be envisaged.

G HIV HIV Virion HostCell Host Cell (CD4+ T-cell) HIV->HostCell Infects Entry Binding and Fusion HostCell->Entry RT Reverse Transcription (Viral RNA -> Viral DNA) Entry->RT Integration Integration of Viral DNA into Host Genome RT->Integration Replication Replication of Viral Components Integration->Replication Assembly Assembly of New Virions Replication->Assembly Budding Budding and Maturation Assembly->Budding Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits (Integrase)

Caption: Simplified HIV life cycle and the inhibitory action of Dolutegravir.

G MDFB This compound DFBA 2,4-Difluorobenzoic Acid MDFB->DFBA 1. Hydrolysis DFBAM 2,4-Difluorobenzamide DFBA->DFBAM 2. Amidation DFBAm 2,4-Difluorobenzylamine DFBAM->DFBAm 3. Reduction

Caption: Plausible synthetic route to 2,4-difluorobenzylamine.

Hypothetical Experimental Protocol:

  • Hydrolysis: Convert this compound to 2,4-difluorobenzoic acid as described in the protocol above.

  • Amidation: Convert the resulting carboxylic acid to the corresponding amide. This can be achieved by first converting the acid to the acid chloride with thionyl chloride, followed by reaction with ammonia. Alternatively, direct amidation methods using coupling agents can be employed.

  • Reduction: The 2,4-difluorobenzamide can then be reduced to 2,4-difluorobenzylamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

Applications in Agrochemicals

The 2,4-difluorophenyl group is also present in some agrochemicals, particularly in the class of benzimidazole (B57391) fungicides. These compounds interfere with the biological processes of pathogenic fungi, protecting crops from disease.

A common synthetic route to these compounds involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. 2,4-Difluorobenzoic acid, which can be obtained from the hydrolysis of this compound, is a suitable precursor for this reaction.

Applications in Materials Science

Fluorinated benzoates are known to be used in the synthesis of liquid crystals. The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of the final material.

Representative Synthesis of a Fluorinated Liquid Crystal

The synthesis of liquid crystals often involves the esterification of a phenol (B47542) with a carboxylic acid. In this context, 2,4-difluorobenzoic acid (from the hydrolysis of this compound) can be coupled with a suitable phenolic core to generate a liquid crystalline material.

Experimental Protocol: Esterification for Liquid Crystal Synthesis

Materials:

  • 2,4-Difluorobenzoic acid

  • A suitable phenolic core (e.g., 4'-hydroxybiphenyl-4-carbonitrile)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the phenolic core (1.0 eq), 2,4-difluorobenzoic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter off the dicyclohexylurea byproduct and wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) to obtain the pure liquid crystalline compound.

Summary of Quantitative Data

ReactionStarting MaterialProductReagentsConditionsYield
Esterification2,4-Difluorobenzoic acidThis compoundMethanol, Thionyl chloride0 °C to RT, 24 h97%[2]
Amidation2-Fluorobenzoyl chlorideN-(2,4-difluorophenyl)-2-fluorobenzamide2,4-Difluoroaniline-87%[7]
Nitrile Reduction2,4-Difluorobenzonitrile2,4-DifluorobenzylamineRaney Nickel, H₂, NH₃60-80 °C, 10 kg/cm ² H₂90%[8]

Conclusion

This compound is a valuable and versatile fluorinated building block. Its utility stems from the desirable properties conferred by the 2,4-difluorophenyl moiety, as well as the reactivity of the methyl ester group which allows for its conversion into a variety of other functional groups. Through its application in the synthesis of integrin αvβ3 antagonists, as a potential precursor for the anti-HIV drug Dolutegravir, in the development of agrochemicals, and in the field of liquid crystals, this compound continues to be a compound of significant interest to researchers and synthetic chemists across multiple disciplines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Using Methyl 2,4-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the non-steroidal anti-inflammatory drug (NSAID), diflunisal (B1670566), utilizing Methyl 2,4-difluorobenzoate as a key starting material. Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1] These protocols outline a three-step synthetic pathway: the hydrolysis of this compound to 2,4-difluorobenzoic acid, the formation of a boronic acid intermediate, and the subsequent Suzuki-Miyaura cross-coupling to yield diflunisal. This guide includes comprehensive experimental procedures, tabulated data on biological activity, and a visual representation of the relevant signaling pathway to support researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a versatile chemical intermediate, particularly valuable in the synthesis of fluorinated pharmaceutical compounds.[2] Its application as a precursor for the synthesis of diflunisal and its analogues is of significant interest due to the established anti-inflammatory and analgesic properties of these compounds.[3] The presence of the difluorophenyl moiety is a key structural feature that enhances the therapeutic activity.[4] The synthetic route described herein is a well-established pathway for the formation of biaryl compounds, a common motif in pharmacologically active molecules.

Synthetic Workflow

The overall synthesis plan involves a three-stage process starting from this compound. The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is followed by the conversion of the carboxylic acid to a boronic acid, a key component for the subsequent coupling reaction. The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biaryl structure of diflunisal.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Hydrolysis cluster_2 Step 2: Boronic Acid Synthesis cluster_3 Step 3: Suzuki-Miyaura Coupling A This compound B 2,4-Difluorobenzoic Acid A->B NaOH, H₂O/Methanol (B129727), Reflux C 2,4-Difluorophenylboronic Acid B->C 1. Grignard Formation 2. Trimethyl borate (B1201080) 3. H₂SO₄ D Diflunisal C->D 5-Bromosalicylic Acid, Pd Catalyst, K₂CO₃, DMF/H₂O, 75°C

Figure 1: Overall synthetic workflow for the preparation of Diflunisal.

Experimental Protocols

Step 1: Hydrolysis of this compound to 2,4-Difluorobenzoic Acid

This protocol describes the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 2:3 v/v ratio).

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid until a white precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to yield 2,4-difluorobenzoic acid.[5]

Step 2: Synthesis of 2,4-Difluorophenylboronic Acid

This protocol details the conversion of 2,4-difluorobenzoic acid to 2,4-difluorophenylboronic acid via a Grignard reagent.

Materials:

  • 1-Bromo-2,4-difluorobenzene (B57218) (prepared from 2,4-difluoroaniline, which is derived from 2,4-difluorobenzoic acid)

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Trimethyl borate

  • 10% Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere, activate magnesium turnings in a dry round-bottom flask.

  • Add a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the magnesium is consumed, cool the Grignard reagent to -15°C.

  • In a separate flask, prepare a solution of trimethyl borate in anhydrous THF.

  • Add the Grignard reagent and the trimethyl borate solution simultaneously and dropwise to a reactor containing anhydrous THF, maintaining the temperature at -15°C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at -15°C.

  • Bring the temperature to 0°C and quench the reaction by the slow addition of water, followed by 10% sulfuric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic phases and evaporate to dryness to obtain crude 2,4-difluorophenylboronic acid, which can be used in the next step without further purification.[6]

Step 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of Diflunisal

This protocol describes the final coupling step to synthesize diflunisal.

Materials:

  • 2,4-Difluorophenylboronic acid

  • 5-Bromosalicylic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water (H₂O)

  • Reaction vessel with ultrasonic bath (optional but recommended)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, disperse the palladium catalyst (e.g., 1.0 mol%) in a 1:1 mixture of DMF and deionized water. Sonication for 10 minutes can improve catalyst dispersion.

  • Add 5-bromosalicylic acid (1.0 equivalent) and 2,4-difluorophenylboronic acid (1.5 equivalents) to the mixture.

  • Slowly add an aqueous solution of potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 75°C and stir vigorously for 1-2 hours. The use of an ultrasonic bath at 40 kHz can enhance the reaction rate.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Acidify the reaction mixture to precipitate the product.

  • Collect the crude diflunisal by filtration, wash with water, and purify by recrystallization. A yield of up to 98% can be achieved under optimized conditions.[7]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of diflunisal and other NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the COX-1 and COX-2 enzymes. Lower IC₅₀ values indicate greater potency. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is a measure of the drug's relative selectivity for the COX-2 enzyme.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Diflunisal 8.21400.058
Aspirin11.02400.046
Ibuprofen133500.037
Diclofenac6.51.83.61
Celecoxib150.04375
Meloxicam251.913.16

Data compiled from multiple sources.[8][9] Absolute values may vary depending on the specific assay conditions.

Signaling Pathway

Diflunisal exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with the inflammatory response.[10][11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Diflunisal Diflunisal Diflunisal->COX1 Inhibition Diflunisal->COX2 Inhibition

Figure 2: Mechanism of action of Diflunisal via inhibition of the COX pathway.

Conclusion

The protocols provided in this document offer a comprehensive guide for the synthesis of the anti-inflammatory agent diflunisal from this compound. The described methods are robust and high-yielding, making them suitable for laboratory-scale synthesis and process development. The accompanying data on biological activity and the illustration of the underlying signaling pathway provide a solid foundation for further research and development of novel anti-inflammatory agents.

References

Application Notes and Protocols for the Preparation of Novel Pyrazole Carboxamide Fungicides from Methyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel pyrazole (B372694) carboxamide fungicides, utilizing Methyl 2,4-difluorobenzoate as a key starting material. The protocols detailed below outline a plausible synthetic pathway to a novel fungicidal agent, N-(4-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, and the subsequent evaluation of its antifungal activity. This class of fungicides is of significant interest due to its potent inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.

Synthetic Pathway Overview

The synthesis of the target novel fungicide, N-(4-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, from this compound is a multi-step process. The key intermediate is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial building block for many modern SDHI fungicides. The overall synthetic scheme is presented below.

Synthetic Pathway A This compound B Ethyl 2,4-difluoroacetoacetate A->B Claisen Condensation (EtOAc, NaOEt) C Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate B->C Reaction with Triethyl orthoformate D Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate C->D Cyclization with Methylhydrazine E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid D->E Hydrolysis (NaOH, H2O) F 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride E->F Chlorination (SOCl2) G N-(4-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Novel Fungicide) F->G Amide Coupling (4-chloroaniline, Et3N)

Caption: Synthetic route to a novel pyrazole carboxamide fungicide.

Experimental Protocols

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Key Intermediate)

Step 1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

This step involves the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate, followed by cyclization with methyl hydrazine (B178648).[1]

  • Materials: Ethyl difluoroacetoacetate, triethyl orthoformate, acetic anhydride (B1165640), methyl hydrazine, toluene (B28343), petroleum ether.

  • Procedure:

    • A mixture of ethyl difluoroacetoacetate and acetic anhydride is treated with triethyl orthoformate and heated.

    • The reaction mixture is then cooled, and a solution of methyl hydrazine in a suitable solvent is added.

    • The reaction is stirred at room temperature to facilitate the cyclization, leading to the formation of the pyrazole ring.

    • The crude product is worked up by extraction and purified by crystallization from a mixture of toluene and petroleum ether.

  • Expected Yield: 80-85%

Step 2: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Materials: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, sodium hydroxide (B78521), water, hydrochloric acid.

  • Procedure:

    • The ethyl ester is dissolved in a mixture of water and a suitable organic solvent like methanol.

    • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for several hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled, and the organic solvent is removed under reduced pressure.

    • The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried.

  • Expected Yield: 90-95%

Synthesis of N-(4-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Novel Fungicide)

Step 3: Amide Bond Formation

The final step involves the coupling of the pyrazole carboxylic acid with 4-chloroaniline (B138754).

  • Materials: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, thionyl chloride (SOCl₂), 4-chloroaniline, triethylamine (B128534) (Et₃N), dichloromethane (B109758) (DCM).

  • Procedure:

    • A solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in toluene is treated with a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride. The mixture is heated to reflux for 2 hours to form the acid chloride.

    • In a separate flask, a solution of 4-chloroaniline and triethylamine in dichloromethane is prepared and cooled in an ice bath.

    • The freshly prepared acid chloride solution is added dropwise to the aniline (B41778) solution.

    • The reaction mixture is stirred at room temperature for 1-2 hours.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to afford the final compound.

Data Presentation

Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl₃, δ ppm)HRMS (ESI) [M+H]⁺
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate C₈H₁₀F₂N₂O₂204.17-1.38 (t, 3H), 3.95 (s, 3H), 4.35 (q, 2H), 6.70 (t, 1H, J=54.4 Hz), 8.05 (s, 1H)205.0785
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C₆H₆F₂N₂O₂176.12200-201[1]-177.0475
N-(4-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide C₁₂H₁₀ClF₂N₃O285.68155-1573.94 (s, 3H), 6.78 (t, 1H, J=54.4 Hz), 7.32 (d, 2H), 7.60 (d, 2H), 7.90 (s, 1H), 8.15 (s, 1H)286.0532
Antifungal Activity Data

The in vitro antifungal activity of the synthesized novel fungicide was evaluated against a panel of phytopathogenic fungi using the mycelial growth inhibition method. The EC₅₀ values (the concentration of the compound that inhibits 50% of the mycelial growth) are summarized in the table below and compared with the commercial fungicide Boscalid.

Fungal StrainNovel Fungicide EC₅₀ (µg/mL)Boscalid EC₅₀ (µg/mL)
Botrytis cinerea1.852.50
Sclerotinia sclerotiorum0.921.88
Rhizoctonia solani1.152.10
Fusarium graminearum3.205.50
Alternaria alternata2.504.20

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts the fungal respiration process, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

SDH_Inhibition_Pathway cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II (SDH) ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- Ubiquinol Ubiquinol (QH2) Ubiquinol->ComplexIII e- ADP ADP + Pi Fungicide Novel Pyrazole Carboxamide Fungicide Fungicide->ComplexII Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by the novel fungicide.

The novel pyrazole carboxamide fungicide specifically binds to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding event blocks the transfer of electrons from succinate to ubiquinone, a critical step in the tricarboxylic acid (TCA) cycle and the electron transport chain. The disruption of this process leads to the inhibition of ATP synthesis and an accumulation of reactive oxygen species (ROS), causing significant cellular stress and death of the fungal pathogen.

References

Application Notes: Methyl 2,4-Difluorobenzoate in the Synthesis of Potent Integrin αvβ3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin αvβ3 is a cell surface receptor that plays a pivotal role in angiogenesis, tumor metastasis, and inflammation. Its overexpression in various cancer cells and activated endothelial cells makes it a prime target for the development of novel therapeutics. Antagonists of integrin αvβ3 can inhibit these pathological processes by blocking the binding of extracellular matrix proteins like vitronectin, fibronectin, and fibrinogen. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] Methyl 2,4-difluorobenzoate is a key building block in the synthesis of fluorinated bioactive molecules, offering a direct route to introduce the 2,4-difluorobenzoyl moiety into potential drug candidates. This document provides detailed protocols and data related to the application of this compound in the synthesis of a class of non-peptide, tyrosine-based integrin αvβ3 antagonists.

Rationale for Fluorination

The strategic placement of fluorine atoms on an aromatic ring, as in the 2,4-difluorobenzoyl group, offers several advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.[1][2]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence the lipophilicity and pKa of the molecule, thereby improving its membrane permeability and oral bioavailability.[1]

Synthetic Approach

The synthesis of tyrosine-based integrin αvβ3 antagonists featuring a 2,4-difluorobenzoyl group typically involves the amidation of a tyrosine-derived amine with a 2,4-difluorobenzoyl precursor. While the direct use of 2,4-difluorobenzoic acid with coupling agents is common, this compound serves as a readily available and reactive alternative for the crucial N-acylation step. The general synthetic workflow is depicted below.

G cluster_0 Synthesis of Key Intermediate cluster_1 Core Synthesis cluster_2 Final Product Methyl_Tyrosinate Methyl Tyrosinate Protected_Amine Protected Tyrosine Amine Intermediate Methyl_Tyrosinate->Protected_Amine Protection & Modification Amidation Amidation Protected_Amine->Amidation Methyl_2_4_difluorobenzoate This compound Methyl_2_4_difluorobenzoate->Amidation Protected_Antagonist Protected Integrin αvβ3 Antagonist Amidation->Protected_Antagonist Final_Antagonist Final Integrin αvβ3 Antagonist Protected_Antagonist->Final_Antagonist Deprotection & Purification

Caption: Synthetic workflow for integrin αvβ3 antagonists.

Experimental Protocols

Protocol 1: General Procedure for the Amidation of a Tyrosine-Derived Amine with this compound

This protocol describes a representative method for the N-acylation of a primary or secondary amine with this compound.

Materials:

Procedure:

  • Dissolve the tyrosine-derived amine intermediate (1.0 eq) in anhydrous toluene in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trimethylaluminum (2.0 M in toluene, 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous toluene.

  • Add the this compound solution dropwise to the reaction mixture at 80 °C.

  • Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove any aluminum salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(2,4-difluorobenzoyl) tyrosine derivative.

Protocol 2: Representative Cell-Based Integrin αvβ3 Adhesion Assay

This protocol outlines a method to evaluate the inhibitory activity of the synthesized antagonists on cell adhesion mediated by integrin αvβ3.

Materials:

  • Human melanoma cells (e.g., M21) or other cells expressing high levels of integrin αvβ3

  • Vitronectin

  • Bovine serum albumin (BSA)

  • Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)

  • Synthesized integrin αvβ3 antagonists

  • Positive control (e.g., Cilengitide)

  • Cell viability indicator (e.g., Calcein-AM)

  • 96-well microtiter plates

Procedure:

  • Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in phosphate-buffered saline) overnight at 4 °C.

  • Wash the wells with PBS and block with 1% BSA in assay buffer for 1 hour at 37 °C.

  • Prepare serial dilutions of the synthesized antagonists and the positive control in assay buffer.

  • Harvest the cells and resuspend them in assay buffer.

  • Pre-incubate the cells with the diluted compounds for 30 minutes at 37 °C.

  • Wash the blocked plate and add the cell-compound suspension to the wells.

  • Incubate the plate for 1-2 hours at 37 °C to allow for cell adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Add a cell viability indicator (e.g., Calcein-AM) and incubate according to the manufacturer's instructions.

  • Measure the fluorescence (or absorbance, depending on the assay) using a plate reader.

  • Calculate the percentage of inhibition of cell adhesion for each compound concentration and determine the IC₅₀ value.

Quantitative Data

The following table summarizes representative data for a series of N-(2,4-difluorobenzoyl) substituted tyrosine-based integrin αvβ3 antagonists.

Compound IDModificationYield (%)Purity (%)αvβ3 IC₅₀ (nM)
IA-1 R = H75>9815.2
IA-2 R = CH₃72>9910.8
IA-3 R = OCH₃68>9825.6
Cilengitide (Reference)--5.0

Data are representative and may vary depending on the specific synthetic route and assay conditions.

Integrin αvβ3 Signaling Pathway

Integrin αvβ3, upon binding to its ligands in the extracellular matrix, initiates a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK), which serves as a scaffold for numerous signaling proteins.

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm ECM Extracellular Matrix (e.g., Vitronectin) Integrin Integrin αvβ3 ECM->Integrin binds FAK FAK Integrin->FAK activates Antagonist Antagonist (e.g., containing 2,4-difluorobenzoyl moiety) Antagonist->Integrin blocks Src Src FAK->Src PI3K PI3K FAK->PI3K Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion Cell_Migration Cell Migration FAK->Cell_Migration ERK ERK Src->ERK Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Integrin αvβ3 signaling cascade and point of inhibition.

Conclusion

This compound is a valuable and versatile reagent for the incorporation of a 2,4-difluorobenzoyl moiety into small molecule drug candidates. The resulting N-(2,4-difluorobenzoyl) substituted compounds have demonstrated potent antagonistic activity against integrin αvβ3, highlighting the potential of this synthetic strategy in the development of novel therapeutics for cancer and other diseases where integrin αvβ3 is implicated. The provided protocols offer a solid foundation for the synthesis and evaluation of such compounds in a research and drug discovery setting.

References

Application Notes and Protocol for the Hydrolysis of Methyl 2,4-difluorobenzoate to 2,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrolysis of Methyl 2,4-difluorobenzoate to its corresponding carboxylic acid, 2,4-difluorobenzoic acid. This conversion is a fundamental saponification reaction frequently employed in medicinal chemistry and drug development for the synthesis of various pharmaceutical intermediates. The outlined procedure is based on established methods for the hydrolysis of benzoate (B1203000) esters, ensuring a high yield of the desired product.

Introduction

This compound is a common starting material in organic synthesis. Its hydrolysis to 2,4-difluorobenzoic acid is a crucial step in the synthesis of numerous biologically active molecules. The saponification process involves the cleavage of the ester bond by a nucleophilic attack of a hydroxide (B78521) ion. This reaction is typically carried out under basic conditions, followed by an acidic workup to protonate the carboxylate salt and precipitate the carboxylic acid.

Chemical Reaction

Data Presentation

The following table summarizes the expected quantitative data for the hydrolysis of this compound based on typical yields for similar saponification reactions.

ParameterValueReference
Starting Material This compound-
Reagents Sodium Hydroxide (NaOH), Methanol (B129727) (MeOH), Water (H₂O), Hydrochloric Acid (HCl)[1]
Reaction Time 4 hours[1]
Reaction Temperature Reflux[1]
Expected Yield 95-99%[1]
Product Purity High (after recrystallization)-

Experimental Protocol

This protocol details the procedure for the saponification of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of methanol and water (a common ratio is 2:3 v/v).

  • Addition of Base: To the stirring solution, add sodium hydroxide (2 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with constant stirring until the pH of the solution is acidic (pH ~2), which will cause the 2,4-difluorobenzoic acid to precipitate out of the solution.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified 2,4-difluorobenzoic acid in a vacuum oven.

Visualizations

Base-Catalyzed Hydrolysis of this compound (Saponification)

G Mechanism of Saponification cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Methoxide cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Acidification (Workup) ester This compound tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->tetrahedral tetrahedral2 Tetrahedral Intermediate carboxylate Carboxylate Ion tetrahedral2->carboxylate Collapse of Intermediate methoxide Methoxide Ion (CH₃O⁻) tetrahedral2->methoxide Elimination carboxylic_acid_initial Carboxylic Acid methoxide2 Methoxide Ion (CH₃O⁻) carboxylate_final Carboxylate Salt carboxylic_acid_initial->carboxylate_final Deprotonation methanol Methanol (CH₃OH) methoxide2->methanol Protonation carboxylate_salt Carboxylate Salt final_acid 2,4-difluorobenzoic Acid carboxylate_salt->final_acid Protonation water Water (H₂O) hydronium Hydronium Ion (H₃O⁺) hydronium->final_acid

Caption: Mechanism of the base-catalyzed hydrolysis of this compound.

Experimental Workflow for the Hydrolysis of this compound

G Experimental Workflow start Start dissolve Dissolve this compound in MeOH/H₂O start->dissolve add_base Add NaOH dissolve->add_base reflux Reflux for 4 hours add_base->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl to pH ~2 cool->acidify precipitate Precipitation of 2,4-difluorobenzoic Acid acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold H₂O filter->wash dry Dry under Vacuum wash->dry end End dry->end

Caption: Step-by-step workflow for the hydrolysis of this compound.

References

Application Notes and Protocols for Methyl 2,4-difluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-difluorobenzoate is a versatile building block in organic synthesis, particularly valued in the preparation of complex aromatic compounds. Its difluorinated phenyl ring makes it an attractive precursor for introducing fluorine atoms into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This document provides detailed application notes and protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. While direct literature on the cross-coupling of the ester group in this compound is limited, this document extrapolates from established protocols for similar fluorinated aryl halides and esters, providing a strong foundation for reaction development and optimization.

General Considerations for Cross-Coupling Reactions

The reactivity of aryl fluorides in palladium-catalyzed cross-coupling reactions can be challenging due to the strong C-F bond. However, the presence of an ortho-ester group can influence the electronic properties of the aromatic ring and potentially facilitate oxidative addition to the palladium center. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.

Reaction Scheme:

Suzuki-Miyaura Catalytic Cycle

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. This reaction is a valuable tool for the formation of C-C bonds and the synthesis of complex olefinic structures.

Reaction Scheme:

Where R is an aryl, alkyl, or other functional group, and F-Ar'-COOCH3 represents this compound.

Experimental Protocol: Heck Reaction of this compound with Styrene (B11656)

Materials:

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol, 1.0 eq.), styrene (1.5 mmol, 1.5 eq.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%) in anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol, 1.5 eq.) to the mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation:

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃NEt₃DMF1101870-80 (estimated)
2n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMAc1202465-75 (estimated)
3CyclohexeneHerrmann's catalystNaOAcNMP1302460-70 (estimated)

Note: The yields are estimations based on similar Heck reactions and will likely require optimization.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Alkene - Pd Catalyst & Ligand - Base - Solvent B Degas with Inert Gas A->B C Heat and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_F Ar-Pd(II)(F)L_n Pd0->PdII_F Oxidative Addition PdII_Alkyne Ar-Pd(II)(C≡CR)L_n PdII_F->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)F CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Alkyne R-C≡CH + Base Alkyne->CuAlkyne CuAlkyne->PdII_F

Application Notes and Protocols for Amide Coupling with 2,4-Difluorobenzoic Acid Derived from the Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Amides derived from 2,4-difluorobenzoic acid are of particular interest due to the unique properties conferred by the fluorine substituents, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

These application notes provide a comprehensive guide to the experimental procedure for synthesizing amides from 2,4-difluorobenzoic acid, starting from its methyl ester, methyl 2,4-difluorobenzoate. The process involves two key steps: the hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a desired amine. Detailed protocols for both steps are provided, with a focus on common and efficient coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Step 1: Hydrolysis of this compound

The initial step in the synthesis of 2,4-difluorobenzamides from the methyl ester is the hydrolysis of the ester to the free carboxylic acid. This is typically achieved through saponification, a process involving base-catalyzed hydrolysis.

Experimental Protocol: Saponification with Lithium Hydroxide (B78521) (LiOH)

This protocol is favored for its mild conditions and high yields.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0-2.3 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of 2,4-difluorobenzoic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-difluorobenzoic acid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Quantitative Data for Hydrolysis
BaseSolvent SystemTemperatureTime (h)Yield (%)Purity
LiOH·H₂OTHF/H₂O (3:1)Room Temp.1-4>95>98% (by NMR)
NaOHMethanol/H₂OReflux2-6~90>95% (by NMR)
KOHMethanol/H₂OReflux2-6~92>95% (by NMR)

Step 2: Amide Coupling of 2,4-Difluorobenzoic Acid

With the 2,4-difluorobenzoic acid in hand, the next step is the formation of the amide bond with a chosen amine. This requires the activation of the carboxylic acid, for which several reliable coupling reagents are available. Below are protocols for two of the most common and effective methods.

Experimental Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a robust and cost-effective choice for a wide range of amines.[2][3]

Materials:

  • 2,4-Difluorobenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the mixture.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.

Experimental Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered or electronically deactivated substrates, often resulting in high yields and shorter reaction times.[4][5]

Materials:

  • 2,4-Difluorobenzoic acid

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,4-difluorobenzoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

Quantitative Data for Amide Coupling Reactions
AmineCoupling ReagentBaseSolventTime (h)Yield (%)
BenzylamineEDC/HOBtDIPEADCM1885-95
AnilineEDC/HOBtDIPEADMF2470-85
MorpholineEDC/HOBtTEADCM1688-96
BenzylamineHATUDIPEADMF290-98
AnilineHATUDIPEADMF480-92
MorpholineHATUDIPEADMF292-99

Experimental Workflow and Biological Context

The overall experimental workflow for the synthesis of 2,4-difluorobenzamides from this compound is a straightforward and robust two-step process.

experimental_workflow start This compound hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis acid 2,4-Difluorobenzoic Acid hydrolysis->acid coupling Step 2: Amide Coupling (e.g., HATU, DIPEA, DMF) acid->coupling product 2,4-Difluorobenzamide coupling->product amine Amine (R-NH₂) amine->coupling

Caption: Experimental workflow for the synthesis of 2,4-difluorobenzamides.

Biological Significance: Inhibition of FtsZ

Difluorobenzamide derivatives have emerged as a promising class of antibacterial agents.[6][7][8][9][10][11] Notably, certain isomers, particularly 2,6-difluorobenzamides, have been shown to target and inhibit the bacterial cell division protein FtsZ.[7][8][9][10][11][12] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division to separate daughter cells. Inhibition of FtsZ polymerization disrupts this process, leading to filamentation and eventual bacterial cell death. This mechanism of action is a key area of research for the development of novel antibiotics, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][10] While much of the research has focused on the 2,6-difluoro substitution pattern, the 2,4-difluoro scaffold remains an important area of investigation for potential FtsZ inhibitors and other biologically active molecules.

ftsz_inhibition_pathway cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Assembly FtsZ_monomers->Z_ring Polymerization Cell_division Cell Division Z_ring->Cell_division Constriction Cell_death Filamentation & Cell Death Z_ring->Cell_death Inhibitor 2,4-Difluorobenzamide Derivative Inhibitor->Z_ring Inhibition

Caption: Mechanism of FtsZ inhibition by difluorobenzamide derivatives.

References

Application of Methyl 2,4-difluorobenzoate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-difluorobenzoate is a versatile fluorinated building block increasingly employed in the synthesis of a diverse array of bioactive heterocyclic compounds. The presence of two fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and enhances the metabolic stability and binding affinity of the resulting molecules, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key bioactive heterocycles, including quinolones and integrin αvβ3 antagonists.

Application Note 1: Synthesis of Fluoroquinolone Precursors

Fluoroquinolones are a major class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The fluorine atom at the C6 position of the quinolone ring is crucial for their potent antibacterial activity. This compound serves as a key precursor for the synthesis of the core quinolone scaffold.

A common strategy involves the condensation of an aniline (B41778) derivative with a β-ketoester, followed by a cyclization reaction. While direct use of this compound in a one-pot synthesis of the final quinolone is less common, it is a critical starting material for creating essential intermediates. For instance, it can be converted to 2,4-difluorobenzoyl chloride, which then readily acylates other reactants to build the quinolone framework.

Experimental Protocol: Synthesis of 2-Alkyl-4-quinolones via β-Keto Amide Precursors

This protocol outlines a general method for the synthesis of 2-alkyl-4-quinolones, where a 2,4-difluorobenzoyl intermediate, derivable from this compound, can be utilized.

Step 1: Acylation of β-keto amides A β-keto amide is acylated with an o-nitrobenzoyl chloride (in this conceptual example, a difluorobenzoyl chloride derived from this compound would be used) to form the key o-nitrobenzoyl intermediate.

Step 2: Decarbamoylation The resulting intermediate undergoes decarbamoylation to yield a β-enaminoketone. This is typically achieved by heating in a strong acid like phosphoric acid.

Step 3: Reductive Cyclization The β-enaminoketone is then subjected to reductive cyclization to afford the final 2-alkyl-4-quinolone.

StepReactantsReagents & ConditionsProductYield (%)
1β-keto amide, o-nitrobenzoyl chlorideBase (e.g., NaH), THF, 0 °C to rtα-(o-nitrobenzoyl)-β-enamino amideVariable
2α-(o-nitrobenzoyl)-β-enamino amideH₃PO₄, 60 °C, 90 minβ-enaminoketoneGood
3β-enaminoketonePd/C, H₂, solvent (e.g., EtOH)2-alkyl-4-quinoloneGood

Note: This is a generalized protocol. Specific yields and conditions would vary based on the substrates used.

Signaling Pathway of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones block the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone Cleavage_Complex Stable Enzyme-DNA Cleavage Complex Fluoroquinolone->Cleavage_Complex Stabilizes DNA_Gyrase DNA Gyrase DNA_Gyrase->Cleavage_Complex Forms with DNA Topo_IV Topoisomerase IV Topo_IV->Cleavage_Complex Forms with DNA DNA Bacterial DNA DNA->DNA_Gyrase DNA->Topo_IV Replication_Fork Blocked Replication Fork Cleavage_Complex->Replication_Fork DSBs Double-Strand Breaks Replication_Fork->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Mechanism of action of fluoroquinolone antibiotics.

Application Note 2: Synthesis of Integrin αvβ3 Antagonists

Integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[1] Antagonists of integrin αvβ3 can inhibit this process and are therefore of significant interest as potential anti-cancer agents. This compound has been used as a key starting material in the synthesis of non-peptide small molecule antagonists of integrin αvβ3.[2]

The general synthetic strategy involves the N-acylation of an appropriate amino-heterocycle with 2,4-difluorobenzoyl chloride (derived from this compound) to introduce the key difluorobenzoyl moiety, which is often crucial for high binding affinity to the receptor.

Experimental Protocol: General N-acylation for Integrin Antagonist Precursors

This protocol describes a general method for the N-acylation of an amino-functionalized heterocyclic core, a common step in the synthesis of integrin αvβ3 antagonists.

Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride this compound is hydrolyzed to 2,4-difluorobenzoic acid, which is then converted to the acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Step 2: N-acylation The amino-heterocycle is reacted with the prepared 2,4-difluorobenzoyl chloride in the presence of a base to yield the N-acylated product.

StepReactantsReagents & ConditionsProductYield (%)
1This compound1. NaOH, H₂O/MeOH, reflux2. SOCl₂ or (COCl)₂, cat. DMF, DCM, rt2,4-Difluorobenzoyl chlorideHigh
2Amino-heterocycle, 2,4-Difluorobenzoyl chlorideBase (e.g., Triethylamine, Pyridine), Anhydrous solvent (e.g., DCM, THF), 0 °C to rtN-(2,4-difluorobenzoyl)-heterocycleGood to Excellent
Signaling Pathway of Integrin αvβ3 Antagonists

Integrin αvβ3 antagonists work by blocking the interaction between the integrin receptor on endothelial cells and its ligands in the extracellular matrix (ECM), such as vitronectin, fibronectin, and osteopontin. This interaction is critical for the survival, proliferation, and migration of endothelial cells during angiogenesis. By inhibiting this binding, the antagonists induce apoptosis (programmed cell death) in the proliferating angiogenic endothelial cells, thereby preventing the formation of new blood vessels that tumors need to grow.[1][3]

Integrin_Antagonist_Pathway cluster_cell Endothelial Cell Integrin Integrin αvβ3 FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Survival_Signals Pro-survival Signals (e.g., Akt activation) FAK->Survival_Signals Promotes Apoptosis Apoptosis Survival_Signals->Apoptosis Inhibits ECM Extracellular Matrix (ECM) Ligands (e.g., Vitronectin) ECM->Integrin Binds to Antagonist Integrin αvβ3 Antagonist Antagonist->Integrin Blocks Binding

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2,4-Difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-difluorobenzoate and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of fluorine atoms in the benzoyl ring imparts enhanced metabolic stability and improved receptor binding properties to the final active molecules.[1] One of the most significant applications of these derivatives is in the development of non-peptide antagonists of the αvβ3 integrin, a cell surface receptor implicated in pathological processes such as tumor growth, metastasis, and angiogenesis. This document provides a comprehensive guide to the large-scale synthesis of this compound and its subsequent elaboration into a potent integrin αvβ3 antagonist, including detailed experimental protocols and a discussion of the underlying biological rationale.

Large-Scale Synthesis of this compound

For the industrial-scale production of this compound, the Fischer-Speier esterification of 2,4-difluorobenzoic acid with methanol (B129727) is the preferred method due to its cost-effectiveness, scalability, and adherence to green chemistry principles. This method avoids the use of hazardous reagents like thionyl chloride, which is often employed in lab-scale preparations.

Reaction Principle

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product side and achieve high yields, an excess of the alcohol (methanol) is typically used, and the water formed during the reaction is continuously removed.

Experimental Protocol: Fischer-Speier Esterification (1 kg scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,4-Difluorobenzoic acid158.111.00 kg6.321.0
Methanol32.045.0 L (approx. 3.95 kg)123.319.5
Sulfuric Acid (98%)98.0850 mL (approx. 92 g)0.940.15
Sodium Bicarbonate84.01As needed--
Anhydrous Sodium Sulfate142.04As needed--
Toluene92.14For azeotropic distillation (optional)--

Equipment:

  • 10 L glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap (if using an azeotropic solvent).

  • Heating mantle.

  • Large separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation setup.

Procedure:

  • Charging the Reactor: To the 10 L reactor, add 1.00 kg (6.32 mol) of 2,4-difluorobenzoic acid and 5.0 L of methanol.

  • Catalyst Addition: With gentle stirring, slowly add 50 mL of concentrated sulfuric acid to the mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the excess sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a large separatory funnel.

    • Add 2 L of water and 2 L of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Separate the organic layer and wash it sequentially with 2 L of water and 2 L of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For high purity, the crude product can be purified by vacuum distillation.

Expected Yield and Purity:

ParameterValue
Theoretical Yield1.18 kg
Expected Actual Yield1.06 - 1.12 kg (90-95%)
Purity (by GC)>99%

Application in Drug Development: Synthesis of an Integrin αvβ3 Antagonist

This compound is a key starting material for the synthesis of various non-peptide integrin αvβ3 antagonists. These antagonists are of significant interest in oncology as they can inhibit tumor growth and angiogenesis.

Biological Context: The Integrin αvβ3 Signaling Pathway

Integrin αvβ3 is a cell surface receptor that plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. Upon binding to its ligands, which typically contain the Arg-Gly-Asp (RGD) sequence, integrin αvβ3 activates downstream signaling pathways that promote cell survival, proliferation, and migration. In cancer, the overexpression of integrin αvβ3 on tumor and endothelial cells is associated with increased malignancy and metastasis. Antagonists that block the RGD binding site of integrin αvβ3 can inhibit these pathological processes.

integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM_Ligand ECM Ligand (e.g., Vitronectin, Fibronectin) Integrin_avb3 Integrin αvβ3 ECM_Ligand->Integrin_avb3 Binds to FAK FAK Integrin_avb3->FAK Activates Antagonist Integrin αvβ3 Antagonist Antagonist->Integrin_avb3 Blocks Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Integrin αvβ3 signaling pathway and its inhibition.
Synthetic Workflow for an Integrin αvβ3 Antagonist

The following workflow outlines the synthesis of a non-peptide integrin αvβ3 antagonist starting from a derivative of this compound.

synthetic_workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 2,4-Difluorobenzoic Acid Step1->Intermediate1 Step2 Acyl Chloride Formation Intermediate1->Step2 Intermediate2 2,4-Difluorobenzoyl Chloride Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Intermediate3 Amide Intermediate Step3->Intermediate3 Step4 Further Functionalization (e.g., introduction of guanidine (B92328) mimic) Intermediate3->Step4 FinalProduct Integrin αvβ3 Antagonist Step4->FinalProduct

Synthetic workflow for an integrin αvβ3 antagonist.
Experimental Protocol: Synthesis of a 2,4-Difluorobenzoyl-Containing Integrin αvβ3 Antagonist Intermediate

This protocol describes the synthesis of a key amide intermediate from 2,4-difluorobenzoyl chloride, which is readily prepared from this compound.

Step 1: Hydrolysis of this compound

This compound is hydrolyzed to 2,4-difluorobenzoic acid using a standard saponification procedure with an aqueous base (e.g., NaOH or KOH) followed by acidic workup.

Step 2: Formation of 2,4-Difluorobenzoyl Chloride

2,4-Difluorobenzoic acid is converted to the more reactive 2,4-difluorobenzoyl chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Step 3: Amide Coupling

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,4-Difluorobenzoyl Chloride176.5617.66 g0.101.0
Amino Acid Ester HCl Salt(Varies)(Varies)0.111.1
Triethylamine (B128534)101.1928 mL (approx. 20.2 g)0.202.0
Dichloromethane (DCM)84.93500 mL--

Procedure:

  • Preparation: In a 1 L round-bottom flask, dissolve the amino acid ester hydrochloride salt (0.11 mol) in 300 mL of anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (0.20 mol) dropwise.

  • Acyl Chloride Addition: In a separate flask, dissolve 2,4-difluorobenzoyl chloride (0.10 mol) in 200 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled amino acid ester solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl (2 x 200 mL), saturated aqueous NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired amide intermediate.

This intermediate can then be further functionalized to introduce the necessary pharmacophores for potent integrin αvβ3 antagonism, such as a guanidine or a suitable mimetic to interact with the aspartic acid binding pocket of the receptor.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. The large-scale synthesis via Fischer esterification provides a safe and efficient route to this key intermediate. Its application in the synthesis of integrin αvβ3 antagonists highlights its importance in the development of novel therapeutics for the treatment of cancer and other diseases characterized by pathological angiogenesis and cell proliferation. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals working in this area.

References

Application Notes and Protocols for Monitoring Reactions Involving Methyl 2,4-difluorobenzoate by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-difluorobenzoate is a key starting material and intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for monitoring its reactions to ensure process control, optimize yield, and guarantee the quality of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantitative and qualitative analysis of reaction mixtures containing this compound.

This document provides detailed application notes and standardized protocols for the use of HPLC and LC-MS to monitor reactions involving this compound.

Data Presentation

Table 1: Typical HPLC-UV Method Parameters and Performance
ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (Gradient or Isocratic)
Gradient Example 30% Acetonitrile to 90% over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Typical Retention Time 5 - 10 minutes
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Linearity (r²) > 0.999
Table 2: Typical LC-MS Method Parameters and Performance
ParameterValue
LC System UHPLC or HPLC
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100-500
Target Ion [M+H]⁺ m/z 173.04
Typical Retention Time 3 - 7 minutes
Limit of Detection (LOD) < 10 ng/mL
Limit of Quantification (LOQ) < 50 ng/mL

Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol outlines a general procedure for monitoring the consumption of this compound and the formation of products in a reaction mixture.

1. Sample Preparation:

  • Accurately transfer a small aliquot (e.g., 10 µL) of the reaction mixture into a 1.5 mL microcentrifuge tube.

  • Dilute the sample with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final volume of 1 mL. The dilution factor should be chosen to ensure the analyte concentration is within the linear range of the instrument.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared sample onto the C18 column.

  • Run the HPLC method as described in Table 1.

  • Monitor the chromatogram at 254 nm. Identify the peaks corresponding to this compound and any products or other starting materials based on their retention times, which should be determined by injecting standards of each component.

  • Integrate the peak areas of the analytes of interest.

3. Quantification:

  • Prepare a series of calibration standards of this compound in the same diluent used for the samples.

  • Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration.

  • Determine the concentration of this compound in the reaction sample by using the calibration curve. The progress of the reaction can be monitored by observing the decrease in the concentration of the starting material over time.

Protocol 2: LC-MS Method for Reaction Monitoring and Impurity Profiling

This protocol is suitable for both monitoring the main reaction components and for identifying and semi-quantifying low-level impurities.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in Protocol 1. A higher dilution factor may be necessary to avoid detector saturation in the mass spectrometer.

2. LC-MS Analysis:

  • Equilibrate the LC-MS system with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Run the LC-MS method as detailed in Table 2.

  • Acquire data in full scan mode to detect all ionizable species. For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

3. Data Analysis:

  • Extract the ion chromatogram for the [M+H]⁺ ion of this compound (m/z 173.04).

  • Integrate the peak area to monitor its consumption.

  • Examine the total ion chromatogram (TIC) and mass spectra of other peaks to identify potential byproducts and impurities. The accurate mass measurement from a TOF analyzer can aid in determining the elemental composition of unknown peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sampling Reaction Sampling dilution Dilution sampling->dilution filtration Filtration dilution->filtration hplc HPLC Separation filtration->hplc lcms LC-MS Analysis filtration->lcms integration Peak Integration hplc->integration lcms->integration quantification Quantification integration->quantification impurity Impurity Profiling integration->impurity

Caption: Experimental workflow for reaction monitoring.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application column_selection Column Selection (C18) mobile_phase Mobile Phase Optimization column_selection->mobile_phase detector_settings Detector Settings (UV/MS) mobile_phase->detector_settings linearity Linearity & Range detector_settings->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ Determination accuracy->lod_loq reaction_monitoring Reaction Progress Monitoring lod_loq->reaction_monitoring impurity_analysis Impurity Profiling lod_loq->impurity_analysis specificity Specificity specificity->accuracy

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 2,4-Difluorobenzoate Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of nucleophilic aromatic substitution (SNAr) reactions using methyl 2,4-difluorobenzoate.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incorrect Solvent For SNAr reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are generally preferred as they solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.
Insufficient Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS. Be aware that excessively high temperatures can lead to side product formation.
Weak Base A base is often required to deprotonate the nucleophile (e.g., thiols, phenols, or the intermediate formed with amines) and to neutralize the HF formed during the reaction. Stronger bases like K₂CO₃, Cs₂CO₃, or NaH may be more effective than weaker bases like triethylamine (B128534) (TEA). The choice of base depends on the pKa of the nucleophile.
Poor Nucleophile Reactivity The nucleophilicity of your chosen reagent may be too low. For example, sterically hindered amines or electron-deficient phenols may react slowly. Consider using a more reactive nucleophile or increasing its concentration.
Water in the Reaction Mixture The presence of water can lead to hydrolysis of the methyl ester group of both the starting material and the product, reducing the yield of the desired substituted product.[1] Ensure all reagents and solvents are anhydrous.

Issue: Formation of Multiple Products/Side Reactions

Potential Cause Troubleshooting Steps
Lack of Regioselectivity In this compound, the fluorine atom at the 4-position (para to the electron-withdrawing methyl ester group) is generally more activated towards nucleophilic attack than the fluorine at the 2-position (ortho to the ester).[2] However, a mixture of isomers can still form. Lowering the reaction temperature may improve selectivity.
Hydrolysis of the Ester Group Under basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[1] This is more likely with strong bases and prolonged reaction times at high temperatures. Use the minimum amount of base necessary and monitor the reaction to avoid extended reaction times.
Reaction with the Solvent Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile, leading to undesired byproducts.[3] If possible, use a non-nucleophilic solvent.
Di-substitution If the nucleophile is highly reactive and used in large excess, it might be possible to substitute both fluorine atoms, although this is less common under typical conditions. Use a stoichiometric amount or a slight excess of the nucleophile.

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom is more likely to be substituted in this compound?

A1: The fluorine atom at the 4-position (para to the methyl ester group) is more activated and therefore more likely to be substituted.[2] The electron-withdrawing nature of the methyl ester group stabilizes the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the para position.[2][4]

Q2: What is the optimal solvent for SNAr reactions with this compound?

A2: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally the best choices.[3] They effectively solvate the counter-ion of the nucleophile, increasing its reactivity.

Q3: What type of base should I use and in what quantity?

A3: The choice of base depends on the nucleophile. For reactions with amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to neutralize the HF produced. For less reactive nucleophiles like phenols and thiols, a stronger inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) is typically required to deprotonate the nucleophile. Generally, 1.1 to 2.0 equivalents of the base are used.

Q4: Can the methyl ester group be hydrolyzed during the reaction?

A4: Yes, under basic conditions, particularly with strong bases like NaOH or KOH and at elevated temperatures, the methyl ester can be hydrolyzed to a carboxylic acid.[1][5] If this is a significant side reaction, consider using a milder base or protecting the ester group.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the disappearance of the starting material and the appearance of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or DMF), add the amine nucleophile (1.1 - 1.5 eq.).

  • Add a suitable base, such as triethylamine (1.5 - 2.0 eq.).

  • Heat the reaction mixture to a temperature between 80-120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Nucleophilic Aromatic Substitution with a Thiol or Phenol (B47542) Nucleophile

  • To a solution of the thiol or phenol nucleophile (1.1 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to an hour to form the thiolate or phenoxide.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to a temperature typically ranging from 60-100°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography.

Data Presentation

Table 1: Illustrative Reaction Conditions and Yields for the Substitution of this compound

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
AnilineK₂CO₃DMF10012~85
PiperidineTEADMSO806>90
ThiophenolK₂CO₃DMF808~90
PhenolCs₂CO₃DMF12024~75
4-NitrophenolK₂CO₃DMSO10012>90

Note: The yields presented are approximate and can vary based on the specific reaction scale and purification method.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Nucleophile (Amine/Thiol/Phenol) Solvent_Base Add Polar Aprotic Solvent (e.g., DMSO, DMF) + Base (e.g., K2CO3, TEA) Reactants->Solvent_Base Dissolve Heating Heat to Appropriate Temperature (60-120°C) Solvent_Base->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolate

Caption: General experimental workflow for SNAr reactions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Temp Incorrect Temperature? Start->Temp Solvent Wrong Solvent? Start->Solvent Base Ineffective Base? Start->Base H2O Water Present? Start->H2O Increase_Temp Increase Temperature Temp->Increase_Temp Change_Solvent Use Polar Aprotic Solvent Solvent->Change_Solvent Stronger_Base Use Stronger Base Base->Stronger_Base Anhydrous Use Anhydrous Conditions H2O->Anhydrous Success Improved Yield Increase_Temp->Success Change_Solvent->Success Stronger_Base->Success Anhydrous->Success

Caption: Troubleshooting logic for low reaction yield.

References

preventing side reactions in the synthesis of Methyl 2,4-difluorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of Methyl 2,4-difluorobenzoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Fischer esterification of 2,4-difluorobenzoic acid with methanol (B129727), and the reaction of 2,4-difluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) followed by the addition of methanol.

Q2: What are the key side reactions to be aware of during the synthesis and subsequent reactions of this compound derivatives?

A2: The main side reactions include incomplete esterification, hydrolysis of the ester, over-reaction with strong nucleophiles like Grignard reagents, and potential nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions under harsh conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound during Esterification

One of the most common issues is a low yield of the desired ester product. This is often due to the reversible nature of the Fischer esterification reaction or incomplete reaction.

Troubleshooting Steps:

  • Drive the Equilibrium: The Fischer esterification is an equilibrium process. To drive the reaction towards the product, it is crucial to either use a large excess of one reactant (typically the alcohol) or to remove the water that is formed during the reaction.[1]

  • Water Removal: A Dean-Stark apparatus is a common and effective method for removing water azeotropically during the reaction.[1]

  • Choice of Catalyst: While common Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective, their efficiency can vary.[2] For substrates sensitive to strong acids, alternative methods might be necessary.

  • Alternative Reagents: Using thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride before adding the alcohol is a highly effective, non-reversible method that often results in high yields. A published procedure using this method reports a 97% yield of this compound.

Comparative Overview of Esterification Strategies

StrategyPrincipleAdvantagesDisadvantages
Excess Alcohol Le Chatelier's Principle: Pushes equilibrium towards products.Simple to implement.Requires removal of excess alcohol during workup.
Water Removal (Dean-Stark) Le Chatelier's Principle: Removes a product to drive the reaction forward.[1]Highly effective for driving equilibrium.Requires a solvent that forms an azeotrope with water (e.g., toluene).
Thionyl Chloride Method Conversion to a more reactive intermediate (acyl chloride).High yield, irreversible reaction.Thionyl chloride is corrosive and requires careful handling.

Experimental Protocol: High-Yield Synthesis of this compound via Acyl Chloride Intermediate

  • Dissolve 2,4-difluorobenzoic acid (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of thionyl chloride (2.0 eq) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by pouring it into a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent (e.g., ether) three times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Concentrate the solution under reduced pressure and purify by silica (B1680970) gel column chromatography.

Issue 2: Unwanted Hydrolysis of the Ester Product

Hydrolysis of the methyl ester back to the carboxylic acid can occur during workup or subsequent reaction steps, especially in the presence of base.

Troubleshooting Steps:

  • Avoid Strong Basic Conditions: During workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged exposure to strong bases like sodium hydroxide.

  • Anhydrous Conditions: Ensure all reagents and solvents for subsequent reactions are thoroughly dried to prevent hydrolysis.

  • Temperature Control: If subsequent reactions are performed at elevated temperatures, be mindful that this can accelerate hydrolysis if water is present.

Issue 3: Over-reaction with Grignard Reagents

When reacting a Grignard reagent with a this compound derivative to form a ketone, a common side reaction is the addition of a second equivalent of the Grignard reagent to the ketone intermediate, resulting in a tertiary alcohol.[3][4]

Troubleshooting Steps:

  • Inverse Addition: Slowly add the Grignard reagent to a solution of the ester at a low temperature (e.g., -78°C). This maintains a low concentration of the Grignard reagent and minimizes the chance of a second addition.

  • Use of a Milder Organometallic Reagent: Consider using an organocadmium or organocuprate reagent, which are generally less reactive towards ketones than Grignard reagents.

  • Steric Hindrance: If the Grignard reagent or the ester substrate is sterically hindered, the rate of the second addition may be slowed.

Visualizing the Grignard Reaction Pathway

grignard_reaction Ester This compound Derivative Intermediate Tetrahedral Intermediate Ester->Intermediate + 1 eq. R-MgX Grignard Grignard Reagent (R-MgX) Tertiary_Alcohol Tertiary Alcohol (Over-reaction Product) Grignard->Tertiary_Alcohol Grignard->Intermediate Ketone Desired Ketone Product Ketone->Tertiary_Alcohol + 1 eq. R-MgX (Side Reaction) Intermediate->Ketone - MeOMgX

Caption: Reaction of a Grignard reagent with an ester can lead to the desired ketone or an over-reaction product.

Issue 4: Potential Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring are generally stable, but under strongly basic or nucleophilic conditions, particularly at elevated temperatures, they can be susceptible to nucleophilic aromatic substitution.

Troubleshooting Steps:

  • Moderate Reaction Conditions: Avoid using excessively strong nucleophiles or harsh basic conditions in combination with high temperatures.

  • Protecting Groups: If a reaction requires harsh conditions that could lead to SNAr, consider if a protecting group strategy for the ester or other sensitive functionalities is feasible.

  • Choice of Nucleophile: Be mindful of the reactivity of the chosen nucleophile. Softer nucleophiles are less likely to participate in SNAr reactions.

Experimental and logical Workflows

General Workflow for Synthesizing and Derivatizing this compound

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Start 2,4-Difluorobenzoic Acid Esterification Esterification (e.g., SOCl₂/MeOH) Start->Esterification Purification1 Purification (Chromatography) Esterification->Purification1 Product This compound Purification1->Product Reaction Reaction with Nucleophile (e.g., Grignard) Product->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification2 Purification Workup->Purification2 Derivative Desired Derivative Purification2->Derivative

Caption: A general workflow for the synthesis of this compound and its subsequent derivatization.

Logical Troubleshooting Flowchart for Low Product Yield

troubleshooting_flowchart Start Low Yield of Desired Product Check_SM Check Purity of Starting Materials Start->Check_SM Check_Reaction Analyze Reaction Mixture (TLC, GC-MS) Check_SM->Check_Reaction Purity OK Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Starting Material Remains Side_Products Side Products Observed Check_Reaction->Side_Products New Spots/ Peaks Observed Optimize_Conditions Increase Reaction Time/Temp or Use More Forcing Reagents Incomplete_Reaction->Optimize_Conditions Identify_Side_Products Identify Structure of Side Products Side_Products->Identify_Side_Products End Improved Yield Optimize_Conditions->End Modify_Conditions Modify Conditions to Minimize Side Reactions Identify_Side_Products->Modify_Conditions Modify_Conditions->End

Caption: A logical flowchart for troubleshooting low yields in the synthesis of this compound derivatives.

References

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Methyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of Methyl 2,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the saponification of this substrate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My hydrolysis of this compound is incomplete. What are the potential causes?

Incomplete hydrolysis of this compound can stem from several factors, ranging from suboptimal reaction conditions to inherent properties of the starting material and reagents. The primary reasons include:

  • Insufficient Reaction Time or Temperature: The hydrolysis of esters, while often straightforward, requires adequate time and thermal energy for completion. The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring should facilitate nucleophilic attack on the carbonyl carbon, but other factors can slow the reaction.[1][2]

  • Inadequate Amount of Base: Saponification is a base-mediated hydrolysis. An insufficient molar excess of the base (e.g., NaOH or LiOH) will result in an incomplete reaction as the base is consumed.

  • Poor Solubility of the Ester: this compound has limited solubility in purely aqueous solutions. If the ester is not adequately dissolved, the reaction becomes a two-phase system, and the reaction rate will be limited by the interfacial area between the organic and aqueous phases.

  • Presence of Water-Sensitive Impurities: Impurities in the starting material or solvent that can react with the base will reduce its effective concentration available for hydrolysis.

  • Reversibility under Acidic Conditions: While alkaline hydrolysis is generally considered irreversible, if the reaction mixture becomes neutralized or acidic before completion, the reverse reaction (esterification) can occur, leading to an equilibrium mixture.[3][4]

Q2: What are the recommended starting conditions for the hydrolysis of this compound?

For a high-yielding hydrolysis of this compound, a common approach is to use an excess of a strong base in a co-solvent system to ensure homogeneity.

ParameterRecommended ConditionRationale
Base NaOH or LiOHStrong bases that effectively drive the saponification.[1]
Base Equivalents 2-5 molar equivalentsEnsures the reaction goes to completion by accounting for any base-consuming side reactions or impurities.
Solvent System A mixture of water and a water-miscible organic solvent (e.g., THF, Methanol (B129727), Ethanol)Improves the solubility of the ester in the reaction medium, creating a single phase for efficient reaction.[1]
Temperature 60-80 °C (Reflux)Increases the reaction rate to ensure completion within a reasonable timeframe.[5]
Reaction Time 2-24 hoursThe reaction should be monitored for completion.

Note: These are starting recommendations. Optimization may be required based on experimental results.

Q3: How can I monitor the progress of the hydrolysis reaction?

Effective monitoring is crucial for determining the endpoint of the reaction and for troubleshooting incomplete conversions.

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (2,4-difluorobenzoic acid). A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the ester and the acid. The starting ester will have a higher Rf value than the more polar carboxylic acid product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture. Aliquots can be taken at different time points, quenched, and analyzed to determine the ratio of starting material to product.[6][7][8]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the methyl ester peak (a singlet around 3.9 ppm) and the appearance of the carboxylic acid proton peak (a broad singlet, typically >10 ppm), although the latter can be exchangeable and may not always be observed. Changes in the aromatic proton signals can also be indicative of the reaction's progress.

Q4: I am observing a low yield of 2,4-difluorobenzoic acid even after the starting material is consumed. What could be the issue?

A low yield of the desired product despite the complete consumption of the starting material can be attributed to several factors:

  • Side Reactions: Although generally a clean reaction, under harsh conditions (e.g., very high temperatures or highly concentrated base), side reactions can occur. One possibility, though less common for fluorinated benzoic esters under typical hydrolysis conditions, is nucleophilic aromatic substitution of one of the fluorine atoms by the hydroxide (B78521) ion.

  • Work-up and Extraction Issues: The product, 2,4-difluorobenzoic acid, is a carboxylic acid and its solubility is pH-dependent. During the acidic work-up to protonate the carboxylate salt, it is crucial to adjust the pH to be sufficiently acidic (typically pH 1-2) to ensure complete precipitation or extraction of the carboxylic acid. If the pH is not low enough, a significant portion of the product may remain in the aqueous layer as the carboxylate salt.

  • Product Volatility/Loss during Isolation: While 2,4-difluorobenzoic acid is a solid at room temperature, losses can occur during purification steps like recrystallization if the appropriate solvent and temperature conditions are not used.

Experimental Protocols

Protocol 1: Standard Alkaline Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.

  • Addition of Base: Add sodium hydroxide (3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the aqueous solution to pH 1-2 with concentrated HCl. A white precipitate of 2,4-difluorobenzoic acid should form.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum to obtain 2,4-difluorobenzoic acid.

Visualizing Workflows and Relationships

To better understand the troubleshooting process, the following diagrams illustrate the logical flow of identifying and resolving issues with incomplete hydrolysis.

Troubleshooting Incomplete Hydrolysis A Incomplete Hydrolysis Observed B Check Reaction Conditions A->B C Analyze Reaction Mixture (TLC, GC-MS, NMR) B->C Is starting material present? D Optimize Conditions C->D Yes F Investigate Side Reactions/Work-up C->F No, but low yield D->B Re-run reaction E Problem Solved: Complete Hydrolysis D->E Successful G Modify Work-up Procedure F->G G->E

Caption: A flowchart for troubleshooting incomplete hydrolysis.

Factors Affecting Hydrolysis Yield A Hydrolysis Yield B Reaction Temperature B->A C Base Concentration C->A D Reaction Time D->A E Solvent System E->A F Work-up pH F->A

Caption: Key factors influencing the yield of the hydrolysis reaction.

References

Technical Support Center: Purification of Methyl 2,4-difluorobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Methyl 2,4-difluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

The most common impurities are typically unreacted starting materials. These include:

  • 2,4-Difluorobenzoic acid: The carboxylic acid starting material.

  • Methanol: The alcohol used for esterification.

  • Acid catalyst: If a catalyst such as sulfuric acid is used.

Side products are generally minimal under standard esterification conditions, but incomplete reactions are a frequent source of impurities.

Q2: How can I remove unreacted 2,4-difluorobenzoic acid from my crude product?

Unreacted 2,4-difluorobenzoic acid can be effectively removed by washing the crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[1][2] The acidic carboxylic acid reacts with the basic sodium bicarbonate to form a water-soluble sodium salt, which is then partitioned into the aqueous layer and removed.

Q3: My final product has a yellowish tint. What could be the cause and how can I remove it?

A yellowish tint can indicate the presence of colored impurities, which may arise from the decomposition of starting materials or reagents, or the formation of minor side products. These can often be removed by:

  • Column chromatography: Passing the crude product through a silica (B1680970) gel column can separate the desired ester from colored impurities.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent can effectively remove colored impurities.

  • Charcoal treatment: Adding a small amount of activated charcoal to a solution of the crude product, followed by filtration, can adsorb colored impurities.

Q4: Is distillation a suitable method for purifying this compound?

Yes, distillation can be a very effective purification method due to the significant difference in boiling points between this compound and the common impurity, 2,4-difluorobenzoic acid.

CompoundBoiling Point (°C)
This compound128-129[2]
2,4-Difluorobenzoic acid241[1]

Fractional distillation under reduced pressure is recommended to prevent any potential thermal decomposition and to achieve the best separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after aqueous workup.
  • Possible Cause 1: Incomplete extraction of the product.

    • Solution: Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to maximize the recovery of the ester from the aqueous phase.[1][2]

  • Possible Cause 2: Hydrolysis of the ester during basic wash.

    • Solution: While a basic wash is necessary to remove acidic impurities, prolonged contact with a strong base or elevated temperatures can lead to hydrolysis of the ester back to the carboxylic acid. Use a mild base like sodium bicarbonate, keep the extraction process cool, and perform the wash relatively quickly.

  • Possible Cause 3: Emulsion formation during extraction.

    • Solution: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Problem 2: Product is still contaminated with 2,4-difluorobenzoic acid after purification.
  • Possible Cause 1: Inefficient washing during workup.

    • Solution: Increase the volume or the number of washes with the sodium bicarbonate solution. Ensure the pH of the aqueous layer is basic after the final wash to confirm that all the acid has been neutralized and extracted.

  • Possible Cause 2: Co-elution during column chromatography.

    • Solution: The polarity of the eluent may be too high, causing the acid and ester to travel together down the column. Decrease the polarity of the eluent system. For example, if you are using a hexane (B92381)/ethyl acetate mixture, increase the proportion of hexane. Monitor the separation closely using Thin Layer Chromatography (TLC).

  • Possible Cause 3: Incomplete separation during distillation.

    • Solution: Improve the efficiency of the distillation. Use a longer fractionating column, increase the reflux ratio, and ensure a slow and steady heating rate. Distillation under reduced pressure is also recommended.

Problem 3: Difficulty in achieving crystallization.
  • Possible Cause 1: Product is an oil at room temperature.

    • Solution: this compound is a liquid at room temperature.[3] Therefore, standard recrystallization may not be possible unless it forms a solid at lower temperatures. Cooling the product in an ice bath or refrigerator may induce crystallization if it has a melting point just below room temperature.

  • Possible Cause 2: Presence of impurities inhibiting crystallization.

    • Solution: If the product is expected to be a solid but fails to crystallize, it is likely due to impurities. Further purify the product using column chromatography or distillation before attempting recrystallization again.

  • Possible Cause 3: Inappropriate solvent system for recrystallization.

    • Solution: For aromatic esters, common recrystallization solvents include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[4][5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Experiment with small amounts of your product in different solvents to find a suitable one.

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction
  • Transfer the reaction mixture to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately equal to the volume of the reaction mixture.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from CO₂ evolution.

  • Allow the layers to separate. The top layer will typically be the organic layer containing the ester, and the bottom will be the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one or two more times, or until no more gas evolution is observed.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent. The resulting solution contains the crude this compound and can be concentrated under reduced pressure.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. A common eluent system for this compound is a mixture of hexane and diethyl ether, with a ratio of 5:1 (v/v) being a good starting point.[1][2]

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

TLC Conditions for Monitoring Purification:

ParameterRecommended Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 4:1 or 9:1 v/v)
Visualization UV light (254 nm) or staining (e.g., potassium permanganate)

Visualizations

Purification_Workflow cluster_start Start cluster_workup Aqueous Workup cluster_purification Purification cluster_end End start Crude Reaction Mixture wash Wash with NaHCO3 (aq) start->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry distill Fractional Distillation dry->distill High Boiling Impurities column Column Chromatography dry->column Close Boiling/ Polar Impurities end_product Pure Methyl 2,4-difluorobenzoate distill->end_product column->end_product Troubleshooting_Logic cluster_analysis Impurity Analysis cluster_solutions Purification Strategy start Impure Product check_acid Presence of 2,4-Difluorobenzoic Acid? start->check_acid check_other Other Impurities Present? check_acid->check_other No wash Repeat Basic Wash (NaHCO3) check_acid->wash Yes distill Fractional Distillation check_other->distill Large BP Difference chromatography Column Chromatography check_other->chromatography Similar BP/Polarity wash->check_other end end distill->end Pure Product chromatography->end

References

Technical Support Center: Analysis of Methyl 2,4-difluorobenzoate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in Methyl 2,4-difluorobenzoate using NMR spectroscopy.

Impurity Identification Workflow

The following diagram outlines the general workflow for identifying and quantifying impurities in a sample of this compound.

Impurity Identification Workflow Impurity Identification Workflow for this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Impurity Identification & Quantification prep Prepare NMR Sample: - Weigh sample accurately - Add deuterated solvent (e.g., CDCl3) - Add internal standard for quantification (optional) acquire Acquire Spectra: - 1H NMR - 13C NMR - 19F NMR prep->acquire process Process Spectra: - Fourier Transform - Phase Correction - Baseline Correction acquire->process integrate Integrate Signals process->integrate compare Compare with Reference Spectra integrate->compare identify Identify Impurity Signals compare->identify quantify Quantify Impurities (if internal standard is used) identify->quantify

Caption: A step-by-step workflow for the identification and quantification of impurities in this compound using NMR spectroscopy.

Potential Impurity Relationship Diagram

The synthesis of this compound typically involves the esterification of 2,4-difluorobenzoic acid. This process can lead to the presence of starting materials and other byproducts in the final product.

Impurity_Relationship Potential Impurity Sources in this compound Synthesis 2,4-Difluorobenzoic_Acid 2,4-Difluorobenzoic Acid (Starting Material) Methyl_2,4-difluorobenzoate This compound (Main Product) 2,4-Difluorobenzoic_Acid->Methyl_2,4-difluorobenzoate Unreacted_Acid Unreacted 2,4-Difluorobenzoic Acid (Impurity) 2,4-Difluorobenzoic_Acid->Unreacted_Acid Methanol Methanol (Reagent/Solvent) Methanol->Methyl_2,4-difluorobenzoate Residual_Methanol Residual Methanol (Impurity) Methanol->Residual_Methanol Thionyl_Chloride Thionyl Chloride (Reagent) Thionyl_Chloride->Methyl_2,4-difluorobenzoate Byproducts Reaction Byproducts Thionyl_Chloride->Byproducts Workup_Solvents Workup Solvents (e.g., Ether, Hexane) (Impurity) Methyl_2,4-difluorobenzoate->Workup_Solvents Purification Step

Caption: Diagram illustrating the relationship between starting materials, the main product, and potential impurities in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: The ¹H NMR spectrum of pure this compound in CDCl₃ typically shows three main signals:

  • A triplet of doublets around 7.99 ppm corresponding to the proton at the 6-position of the benzene (B151609) ring.

  • A multiplet between 6.84 and 6.98 ppm for the two protons at the 3 and 5-positions.

  • A singlet at approximately 3.93 ppm for the three protons of the methyl ester group.

Q2: I see an unexpected broad singlet in my ¹H NMR spectrum. What could it be?

A2: A broad singlet, particularly in the region of 10-13 ppm, is characteristic of a carboxylic acid proton. This likely indicates the presence of unreacted 2,4-difluorobenzoic acid , the starting material for the synthesis. The chemical shift of this proton can be concentration and solvent-dependent.

Q3: There are extra sharp singlets in the aliphatic region of my ¹H NMR spectrum. What are they?

A3: Sharp singlets in the aliphatic region often correspond to residual solvents. Common possibilities include:

  • Methanol: A singlet around 3.49 ppm.

  • Hexane: Signals around 1.25 and 0.88 ppm.

  • Diethyl Ether: A quartet around 3.48 ppm and a triplet around 1.21 ppm.

The exact chemical shifts of these residual solvents can vary slightly depending on the primary deuterated solvent used for the NMR sample.

Q4: How can ¹⁹F NMR help in identifying impurities?

A4: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which often results in less signal overlap compared to ¹H NMR. For this compound, you will observe two signals for the two different fluorine atoms on the aromatic ring. The presence of 2,4-difluorobenzoic acid as an impurity would give rise to a separate pair of fluorine signals with slightly different chemical shifts, allowing for clear differentiation and even quantification.

Q5: What is the best way to quantify the amount of 2,4-difluorobenzoic acid impurity in my sample?

A5: Quantitative NMR (qNMR) is the most direct method for this. It involves adding a known amount of an internal standard to a precisely weighed sample. The internal standard should have a signal that does not overlap with any signals from your analyte or impurities. By comparing the integral of a known proton signal from your impurity (e.g., one of the aromatic protons of 2,4-difluorobenzoic acid) to the integral of a known proton signal from the internal standard, you can accurately calculate the concentration and therefore the purity of your sample.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected signals in the aromatic region of the ¹H NMR spectrum. Presence of unreacted 2,4-difluorobenzoic acid .Compare the chemical shifts and coupling patterns with the reference data for 2,4-difluorobenzoic acid provided in the data tables below. The carboxylic acid proton will also be visible as a broad singlet at a high chemical shift.
A broad singlet is observed, but its integration is not consistent. The carboxylic acid proton of 2,4-difluorobenzoic acid is exchanging with residual water in the NMR solvent.To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad singlet should disappear or significantly decrease in intensity.
Additional signals are present in the ¹³C NMR spectrum, especially in the aromatic and carbonyl regions. Presence of 2,4-difluorobenzoic acid .Compare the chemical shifts with the provided reference data. The carboxylic acid carbon will have a distinct chemical shift compared to the ester carbonyl carbon.
More than two signals are observed in the ¹⁹F NMR spectrum. Presence of 2,4-difluorobenzoic acid or other fluorinated impurities.Compare the chemical shifts with the reference data for 2,4-difluorobenzoic acid. Each fluorinated species will have its own set of signals.
Signals for common solvents (e.g., hexane, diethyl ether) are observed. Incomplete removal of solvents used during the reaction workup or purification.These impurities can be quantified using qNMR if necessary. If their presence is undesirable, further purification of the sample (e.g., by column chromatography or recrystallization) is recommended.

NMR Data for Identification of Impurities

The following tables summarize the key NMR data for this compound and its potential impurities. All chemical shifts are reported in ppm.

Table 1: ¹H NMR Data (in CDCl₃)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other (ppm)
This compound 7.99 (td), 6.98-6.84 (m)3.93 (s)-
2,4-Difluorobenzoic acid 8.15 (m), 7.05 (m), 6.90 (m)-~11-13 (s, broad, COOH)
Methanol -3.49 (s)-
Diethyl Ether -1.21 (t)3.48 (q)
Hexane -0.88 (t)1.25 (m)

Table 2: ¹³C NMR Data (in CDCl₃)

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)
This compound ~163 (dd)~166 (dd), ~163 (dd), ~133 (dd), ~112 (dd), ~105 (dd)~52
2,4-Difluorobenzoic acid ~168 (dd)~167 (dd), ~164 (dd), ~134 (dd), ~113 (dd), ~106 (dd)-

Table 3: ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

CompoundF-2 (ppm)F-4 (ppm)
This compound Not availableNot available
2,4-Difluorobenzoic acid ~ -105~ -108

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube and insert it into the spectrometer.

Quantitative ¹H NMR (qNMR) for Impurity Analysis
  • Sample and Standard Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial. Record the exact weight.

    • Select a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) that has a sharp singlet in a region of the ¹H NMR spectrum free from any signals of the analyte or expected impurities.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same vial. Record the exact weight.

  • Dissolution:

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

    • Ensure both the sample and the internal standard are completely dissolved. Gentle warming or sonication may be required.

  • NMR Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Use a 90° pulse.

      • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30-60 seconds is generally sufficient for small molecules).

      • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of the impurity (e.g., a specific aromatic proton of 2,4-difluorobenzoic acid) and a well-resolved signal of the internal standard.

    • Calculate the amount of the impurity using the following formula:

    Weight_impurity = (Integral_impurity / N_protons_impurity) * (N_protons_standard / Integral_standard) * (MW_impurity / MW_standard) * Weight_standard

    Where:

    • N_protons is the number of protons giving rise to the integrated signal.

    • MW is the molecular weight.

Technical Support Center: Managing Regioselectivity in Reactions with Methyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in reactions involving Methyl 2,4-difluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions with this compound?

A1: The regiochemical outcome of reactions with this compound is primarily governed by the interplay of electronic and steric effects. The methyl ester (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr). The fluorine atoms also exert a strong inductive electron-withdrawing effect but can donate electron density through resonance.

  • For Nucleophilic Aromatic Substitution (SNAr): The fluorine at the C4-position (para to the ester) is generally more activated towards substitution than the fluorine at the C2-position (ortho to the ester). This is due to the ability of the ester group to stabilize the negative charge in the Meisenheimer intermediate through resonance, which is more effective for the para-position.[1][2]

  • For Directed Ortho-Metalation (DoM): The methyl ester group can act as a directing metalation group (DMG), favoring the deprotonation of the C3-position, which is ortho to the ester.[3][4]

  • For Electrophilic Aromatic Substitution (EAS): The entire ring is deactivated, making EAS challenging. The directing effects of the substituents would need to be carefully considered, but this class of reaction is less common for this substrate.

Q2: Which position is more reactive in nucleophilic aromatic substitution (SNAr) reactions, C2 or C4?

A2: In SNAr reactions, the C4-position is typically more reactive. The electron-withdrawing ester group at C1 activates the para-position (C4) more effectively than the ortho-position (C2) for nucleophilic attack. This is because the resonance stabilization of the anionic intermediate (Meisenheimer complex) is more significant when the nucleophile attacks the C4 position.[1][2]

Q3: Can the methyl ester group be hydrolyzed during reactions?

A3: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This is a common consideration, especially in reactions that require harsh conditions or prolonged reaction times in the presence of water. For enzymatic reactions, lipase (B570770) from Candida rugosa can catalyze the hydrolysis of similar fluorinated esters.[5][6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction on this compound is yielding a mixture of C2 and C4 substituted products, or the selectivity for the desired isomer is low.

Probable CauseSuggested Solution(s)
Solvent Effects: The polarity of the solvent can influence the relative stability of the transition states leading to the C2 and C4 products.Experiment with a range of solvents. Nonpolar solvents have been shown to favor ortho-selectivity in similar systems (2,4-difluoronitrobenzene), while polar aprotic solvents like DMSO or DMF are commonly used for SNAr and may favor the thermodynamically preferred C4 substitution.[7]
Reaction Temperature: Higher temperatures can lead to the formation of the thermodynamically more stable product, but may also decrease selectivity by overcoming the activation energy barrier for the formation of the minor isomer.Optimize the reaction temperature. Start at a lower temperature and gradually increase it, monitoring the product distribution by GC or LC-MS.
Nature of the Nucleophile: The steric bulk and nucleophilicity of the incoming nucleophile can influence the regioselectivity.For substitution at the more sterically hindered C2 position, a smaller, highly reactive nucleophile might be more effective. Conversely, a bulkier nucleophile may favor substitution at the less hindered C4 position.
Base Strength: The choice and stoichiometry of the base can impact the reaction.Use a non-nucleophilic base to deprotonate the nucleophile without competing in the substitution. Common bases include K₂CO₃ or triethylamine. Ensure anhydrous conditions if the base is water-sensitive.[7]
Issue 2: Low Yield or No Reaction in Directed Ortho-Metalation (DoM)

Problem: I am attempting to perform a directed ortho-metalation at the C3 position, but I am observing low yields of the desired product after quenching with an electrophile.

Probable CauseSuggested Solution(s)
Base Strength/Type: The organolithium base may not be strong enough or may be sterically hindered.n-Butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are commonly used. For more challenging substrates, a stronger base like tert-butyllithium (B1211817) (t-BuLi) or a superbase like n-BuLi/KOtBu might be necessary. Lithium amides such as LDA or LiTMP can also be effective.[3]
Reaction Temperature: The temperature may be too high, leading to decomposition of the lithiated intermediate or side reactions.DoM reactions are typically carried out at low temperatures, such as -78 °C, to ensure the stability of the aryllithium species.
Solvent Choice: The solvent plays a crucial role in solvating the organolithium reagent and influencing its reactivity.Tetrahydrofuran (THF) is a common solvent for DoM as it effectively solvates the lithium cation. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium base.[3]
Quenching Protocol: The electrophile may not be sufficiently reactive, or the quenching conditions may be suboptimal.Ensure the electrophile is added at low temperature to the freshly generated aryllithium. Use a reactive electrophile and allow the reaction to warm to room temperature slowly after the addition.
Competitive Metal-Halogen Exchange: Although less likely with fluorine, there is a possibility of metal-halogen exchange.This is more common with heavier halogens like bromine and iodine. However, if suspected, using a different organometallic reagent could be explored.

Experimental Protocols & Data

Regioselective Nucleophilic Aromatic Substitution (SNAr) with Thiols

This protocol is adapted from a general method for the substitution of a halogen at the 4-position of similar dihalo-benzoates.[7]

Reaction:

SNAr_Thiol sub This compound reaction Heat (e.g., 60-80 °C) sub->reaction 1.0 eq nuc R-SH (Thiol) nuc->reaction 1.1 eq base Base (e.g., K2CO3) base->reaction 1.5 eq solvent Solvent (e.g., DMSO) solvent->reaction product Methyl 2-fluoro-4-(alkylthio)benzoate reaction->product

Caption: General workflow for the SNAr reaction of this compound with a thiol.

Procedure:

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMSO), add the thiol nucleophile (1.1 eq).

  • Add a suitable base, such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Regioselectivity Data (Illustrative):

NucleophileConditionsC4:C2 RatioYield (%)
Sodium thiomethoxideDMF, 80 °C>95:585-95
PiperidineDMSO, 100 °C>90:1080-90

Note: These are representative data based on the general principles of SNAr on similar substrates. Actual results may vary.

Directed Ortho-Metalation (DoM) and Electrophilic Quench

This protocol is a general procedure for the ortho-lithiation of aromatic esters.[3]

Reaction:

DoM_Reaction substrate This compound lithiation Low Temp (-78 °C) substrate->lithiation 1.0 eq base Organolithium Base (e.g., LDA) base->lithiation 1.1 eq solvent Solvent (e.g., THF) solvent->lithiation intermediate Lithiated Intermediate quench Quench intermediate->quench electrophile Electrophile (E+) electrophile->quench product Methyl 3-substituted-2,4-difluorobenzoate lithiation->intermediate quench->product

Caption: Workflow for directed ortho-metalation of this compound.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., benzaldehyde, iodine) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Expected Regioselectivity Data (Illustrative):

BaseElectrophileRegioselectivity (at C3)Yield (%)
LDABenzaldehyde>95%70-80
n-BuLi/TMEDAIodine>90%65-75

Note: These are representative data based on the general principles of DoM. Actual results may vary.

Enzymatic Hydrolysis

This protocol is based on the use of Candida rugosa lipase for the hydrolysis of similar fluorinated esters.[5]

Reaction:

Enzymatic_Hydrolysis substrate This compound reaction Incubation substrate->reaction enzyme Candida rugosa Lipase enzyme->reaction buffer Phosphate (B84403) Buffer (pH ~7) buffer->reaction product 2,4-Difluorobenzoic Acid side_product Potential Side Products reaction->product reaction->side_product

Caption: Workflow for the enzymatic hydrolysis of this compound.

Procedure:

  • Prepare a suspension of this compound in a phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Add Candida rugosa lipase to the suspension.

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by measuring the pH change (due to acid formation) or by TLC/LC-MS analysis of aliquots.

  • Upon completion, acidify the mixture to protonate the carboxylate and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify as needed.

Troubleshooting Enzymatic Hydrolysis:

  • Low Conversion: Increase enzyme loading, optimize pH and temperature, or use an organic co-solvent to improve substrate solubility.

  • Formation of Side Products: The enzymatic hydrolysis of some fluorinated esters can lead to the formation of hydroxy- or acrylic acid derivatives.[5] If this is observed, consider using a different lipase or modifying the reaction conditions (e.g., lower temperature, shorter reaction time).

  • Enzyme Inhibition: Product inhibition can occur. Consider in-situ product removal if the reaction stalls.

References

Technical Support Center: Grignard Reactions with Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions on fluorinated benzoate (B1203000) substrates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a fluorinated benzoate failing or giving low yields?

A1: Several factors can contribute to the failure or low yield of a Grignard reaction with fluorinated benzoates. These substrates present unique challenges due to the strong electron-withdrawing nature of the fluorine atoms and the robust carbon-fluorine bond. Common issues include:

  • Difficulty in Grignard Reagent Formation: The direct formation of a Grignard reagent from a fluorinated aryl halide can be challenging due to the high strength of the C-F bond.[1] Alternative methods like halogen-magnesium exchange are often necessary.

  • Reactivity of the Ester: The electron-withdrawing fluorine atoms can increase the electrophilicity of the ester carbonyl group, but can also influence the stability of intermediates.

  • Side Reactions: A number of side reactions can compete with the desired Grignard addition, leading to reduced yields of the target product.

  • Reaction Conditions: Grignard reactions are highly sensitive to reaction conditions such as temperature, solvent, and the presence of moisture.

Q2: What is the typical double addition of Grignard reagents to esters, and can it be avoided with fluorinated benzoates?

A2: Typically, Grignard reagents add twice to esters to form a tertiary alcohol.[2][3] The initial addition forms a ketone intermediate, which is often more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent.[2]

However, with fluorinated esters, it is possible to favor the formation of the ketone (mono-addition product) by carefully controlling the reaction conditions. Low temperatures are crucial for achieving this selectivity.[4]

Q3: What are "turbo Grignard" reagents, and when should I use them?

A3: "Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), are highly effective for halogen-magnesium exchange reactions. The presence of lithium chloride breaks down the oligomeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[5][6] This enhanced reactivity allows for the exchange to occur at lower temperatures, which is beneficial for substrates with sensitive functional groups.[5][7] You should consider using a turbo Grignard reagent when direct formation of the Grignard from a fluorinated aryl halide is unsuccessful or when you need to perform the reaction under milder conditions to avoid side reactions.[6][7]

Troubleshooting Guide

Problem 1: Low or no conversion of the fluorinated benzoate.
Possible Cause Troubleshooting Step Expected Outcome
Inactive Grignard Reagent Ensure absolute anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents. Activate magnesium turnings with iodine or 1,2-dibromoethane.Formation of a cloudy, gray, or brownish solution, indicating successful Grignard reagent formation.
Poor Reactivity of Fluorinated Aryl Halide Instead of direct formation, use a halogen-magnesium exchange with a "turbo Grignard" reagent like i-PrMgCl·LiCl.Successful formation of the aryl Grignard reagent, enabling subsequent reaction with the ester.
Low Reaction Temperature While low temperatures are good for selectivity, they may slow the reaction rate. Gradually increase the temperature from a very low starting point (e.g., -78°C) and monitor the reaction progress by TLC or GC.An optimal temperature will be found that allows for a reasonable reaction rate without promoting side reactions.
Problem 2: Formation of the tertiary alcohol instead of the desired ketone.
Possible Cause Troubleshooting Step Expected Outcome
Reaction Temperature is Too High Perform the reaction at cryogenic temperatures (e.g., -78°C to -40°C). Add the Grignard reagent slowly to the ester solution to maintain a low temperature.Selective mono-addition to the ester, yielding the ketone as the major product.
Excess Grignard Reagent Use a stoichiometric amount (1.0 to 1.1 equivalents) of the Grignard reagent relative to the fluorinated benzoate.Minimizes the chance of a second addition to the intermediate ketone.
Slow Quenching Quench the reaction at low temperature with a saturated aqueous solution of ammonium (B1175870) chloride before allowing it to warm to room temperature.Protonation of the intermediate alkoxide before it can react further.
Problem 3: Presence of significant side products.
Side Product Identification (Technique) Cause Prevention
Wurtz Coupling Product (e.g., Biphenyl) GC-MS, NMRReaction of the Grignard reagent with unreacted aryl halide.Slow addition of the aryl halide during Grignard formation. Use of "turbo Grignard" reagents can also suppress this.[7]
Reduction Product (Secondary Alcohol) GC-MS, NMRMeerwein-Ponndorf-Verley (MPV)-type reduction of the intermediate ketone by the Grignard reagent's beta-hydrides, especially at elevated temperatures.Use Grignard reagents without beta-hydrides (e.g., MeMgBr, PhMgBr) if possible. Maintain low reaction temperatures.
Unreacted Starting Material TLC, GC-MSIncomplete reaction.Increase reaction time, slightly increase temperature, or use a more reactive Grignard reagent (e.g., with LiCl).

Experimental Protocols

Protocol 1: General Procedure for Mono-Addition of a Grignard Reagent to a Fluorinated Benzoate (Ketone Synthesis)

Materials:

  • Fluorinated benzoate (e.g., ethyl 2-fluorobenzoate)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, dried in an oven overnight and cooled under a stream of dry nitrogen or argon.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the fluorinated benzoate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C.

  • Stir the reaction mixture at -78°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction at -78°C by the slow addition of pre-cooled saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Halogen-Magnesium Exchange using i-PrMgCl·LiCl for the Preparation of a Fluorinated Aryl Grignard Reagent

Materials:

  • Fluorinated aryl halide (e.g., 4-bromo-1-fluorobenzene)

  • i-PrMgCl·LiCl solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware, dried in an oven overnight and cooled under a stream of dry nitrogen or argon.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the fluorinated aryl halide (1.0 eq) in anhydrous THF.

  • Cool the solution to the recommended temperature for the specific substrate (typically between -20°C and 0°C).

  • Slowly add the i-PrMgCl·LiCl solution (1.0-1.1 eq) dropwise to the stirred solution.

  • Stir the mixture for the recommended time (typically 30 minutes to 2 hours) at the same temperature. The formation of the Grignard reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS.

  • The resulting Grignard reagent solution can be used directly in the next step (e.g., addition to a fluorinated benzoate as in Protocol 1).

Visualizing Reaction Pathways

Below are diagrams generated using Graphviz to illustrate key reaction pathways and troubleshooting logic.

grignard_pathways cluster_main Grignard Reaction with Fluorinated Benzoate cluster_side Potential Side Reactions FB Fluorinated Benzoate Int Tetrahedral Intermediate FB->Int GR Grignard Reagent (R-MgX) GR->FB 1st Addition SR_Wurtz Wurtz Coupling Product GR->SR_Wurtz Reaction with Aryl Halide Ketone Ketone (Mono-addition) Int->Ketone Elimination of -OR' TA Tertiary Alcohol (Double Addition) Ketone->TA 2nd Addition (Excess GR or High Temp) SR_Red Reduction Product (Secondary Alcohol) Ketone->SR_Red MPV-type Reduction troubleshooting_flowchart start Low Yield or No Reaction check_grignard Is the Grignard reagent active? start->check_grignard remake_grignard Troubleshoot Grignard formation: - Anhydrous conditions - Mg activation check_grignard->remake_grignard No use_turbo Use Halogen-Mg Exchange (e.g., i-PrMgCl·LiCl) check_grignard->use_turbo Direct formation fails check_temp Is the reaction temperature optimal? check_grignard->check_temp Yes remake_grignard->check_temp use_turbo->check_temp adjust_temp Adjust temperature: - Start low (-78°C) - Gradually warm if needed check_temp->adjust_temp No check_side_products Analyze for side products (GC-MS, NMR) check_temp->check_side_products Yes adjust_temp->check_side_products address_side_products Address specific side reactions: - Low temp for ketone - Stoichiometric GR check_side_products->address_side_products Side products detected success Successful Reaction check_side_products->success No significant side products address_side_products->success

References

stability of Methyl 2,4-difluorobenzoate under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of Methyl 2,4-difluorobenzoate under acidic and basic conditions. Understanding the hydrolysis of this compound is critical for its effective use in synthesis, formulation, and quality control.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is susceptible to hydrolysis in aqueous solutions, and its stability is highly dependent on the pH and temperature of the environment. Generally, ester hydrolysis can occur under both acidic and basic conditions.

Q2: Which condition, acidic or basic, leads to faster degradation of this compound?

A2: Basic conditions significantly accelerate the hydrolysis of this compound compared to acidic conditions. The fluoride (B91410) atoms on the benzene (B151609) ring are electron-withdrawing, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide (B78521) ions in a process called saponification. Saponification is typically an irreversible reaction, driving the hydrolysis to completion.[1]

Q3: What are the primary degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound yields 2,4-difluorobenzoic acid and methanol (B129727).

Q4: Can the fluorine substituents be displaced during hydrolysis?

A4: Under typical acidic or basic hydrolysis conditions for esters, the carbon-fluorine bonds on the aromatic ring are generally stable and are not displaced. The reaction occurs at the ester functional group.

Q5: Are there any potential side reactions to be aware of during hydrolysis?

A5: While the primary reaction is the cleavage of the ester bond, under forcing conditions (e.g., very high temperatures or extreme pH), other reactions could potentially occur, though they are less common for this specific compound under standard laboratory hydrolysis protocols.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Reaction time is too short or the temperature is too low.Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using a suitable analytical method like HPLC or TLC.
Insufficient amount of acid or base catalyst.Ensure a stoichiometric excess of the base (for saponification) or a sufficient catalytic amount of acid is used.
Low Yield of 2,4-difluorobenzoic acid The product may still be in its salt form (in basic hydrolysis).After basic hydrolysis, the reaction mixture must be acidified (e.g., with HCl) to a pH below the pKa of the carboxylic acid to precipitate the neutral 2,4-difluorobenzoic acid.
The product is partially soluble in the aqueous workup solution.After acidification, cool the solution to decrease the solubility of the product before filtration. You can also perform an extraction with a suitable organic solvent.
Presence of Unexpected Peaks in Analytical Chromatogram Impurities in the starting material.Characterize the starting material for purity before the reaction.
Side reactions due to harsh conditions.Use milder reaction conditions (lower temperature, optimized catalyst concentration).

Hydrolysis Kinetics: Data Summary

The rate of hydrolysis of this compound is significantly influenced by the reaction conditions. The following table provides an estimate of the second-order rate constants for alkaline hydrolysis based on data for structurally similar compounds. The presence of two electron-withdrawing fluorine atoms is expected to increase the rate of saponification compared to unsubstituted methyl benzoate.

Condition Catalyst Approximate Second-Order Rate Constant (k) at 25°C Relative Rate
Basic NaOH> 0.1 L mol⁻¹ s⁻¹ (Estimated)Fast
Acidic HClSignificantly lower than under basic conditions (Qualitative)Slow

Note: The provided rate constant for basic hydrolysis is an estimate based on the known effects of electron-withdrawing substituents on the saponification of benzoates. Experimental determination is recommended for precise kinetic modeling.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis (Saponification) of this compound

This protocol describes the complete conversion of this compound to 2,4-difluorobenzoic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add a stoichiometric excess (e.g., 2-3 equivalents) of 1 M NaOH solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Carefully acidify the aqueous layer with 1 M HCl until the pH is ~2. A white precipitate of 2,4-difluorobenzoic acid should form.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-difluorobenzoic acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantitative analysis of the hydrolysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare stock solutions of this compound and 2,4-difluorobenzoic acid of known concentrations in the mobile phase or a suitable solvent for calibration.

  • Initiate the hydrolysis reaction (either acidic or basic) in a thermostated vessel.

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a quenching solution (e.g., for basic hydrolysis, an acidic solution; for acidic hydrolysis, a basic solution) to stop the reaction.

  • Further dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Quantify the concentrations of this compound and 2,4-difluorobenzoic acid by comparing the peak areas to the calibration curves.

Visualizing the Hydrolysis Pathways

The following diagrams illustrate the fundamental mechanisms of acid-catalyzed and base-catalyzed hydrolysis of this compound.

Hydrolysis_Mechanisms Hydrolysis Mechanisms of this compound cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A This compound Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester_A - H₃O⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Tetrahedral_Intermediate_A->Protonated_Ester - H₂O Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate_A->Protonated_Acid - Methanol Protonated_Acid->Tetrahedral_Intermediate_A + Methanol Acid 2,4-difluorobenzoic acid Protonated_Acid->Acid - H₃O⁺ Acid->Protonated_Acid + H₃O⁺ Methanol_A Methanol H3O_plus_A H₃O⁺ H2O_A H₂O Ester_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ Carboxylate 2,4-difluorobenzoate Tetrahedral_Intermediate_B->Carboxylate - Methoxide Final_Acid 2,4-difluorobenzoic acid Carboxylate->Final_Acid + H⁺ (workup) Methanol_B Methanol OH_minus OH⁻ H_plus_workup H⁺ (workup)

Caption: Mechanisms for acid- and base-catalyzed hydrolysis.

Experimental_Workflow Experimental Workflow for Monitoring Hydrolysis Start Start Hydrolysis Reaction (Acidic or Basic) Sampling Withdraw Aliquots at Timed Intervals Start->Sampling Quenching Quench Reaction Sampling->Quenching Dilution Dilute Sample for Analysis Quenching->Dilution HPLC HPLC Analysis Dilution->HPLC Data Quantify Reactant and Product HPLC->Data Kinetics Determine Reaction Kinetics Data->Kinetics

Caption: Workflow for kinetic analysis of hydrolysis.

References

how to remove unreacted 2,4-difluorobenzoic acid from esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 2,4-difluorobenzoic acid from an esterification reaction mixture.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of esters from unreacted 2,4-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

  • Q1: Why is it necessary to remove unreacted 2,4-difluorobenzoic acid? A1: Residual 2,4-difluorobenzoic acid is an impurity that can interfere with subsequent reactions, affect the final product's purity and yield, and complicate analytical characterization (e.g., NMR, LC-MS). For pharmaceutical applications, removal of all process impurities to acceptable levels is a critical regulatory requirement.

  • Q2: What is the most common and straightforward method to remove 2,4-difluorobenzoic acid? A2: The most common initial step is a liquid-liquid extraction using a mild aqueous base.[1][2] Washing the organic layer containing the crude ester with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, forming the corresponding sodium salt.[1][3] This salt is highly soluble in the aqueous phase and is thus removed from the organic layer containing the desired ester.

  • Q3: My ester is somewhat water-soluble. How can I minimize product loss during liquid-liquid extraction? A3: To reduce the solubility of your ester in the aqueous layer, you can use brine (a saturated solution of NaCl) for the wash instead of plain water. The increased ionic strength of the brine solution will decrease the solubility of the organic ester in the aqueous phase, a phenomenon known as "salting out". Additionally, performing multiple extractions with smaller volumes of the aqueous base is more efficient at removing the acid while minimizing product loss compared to a single extraction with a large volume.[4]

  • Q4: After a basic wash, I still see some unreacted acid in my TLC or NMR analysis. What should I do? A4: If a single basic wash is insufficient, you can repeat the wash with fresh aqueous base. Ensure you are shaking the separatory funnel vigorously enough to allow for efficient partitioning between the two phases. If residual acid persists, you may need to employ a more rigorous purification technique like column chromatography.

  • Q5: How do I choose a solvent system for column chromatography to separate my ester from 2,4-difluorobenzoic acid? A5: The ideal solvent system for column chromatography should provide good separation between your ester and the unreacted acid on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[5][6] The goal is to find a solvent ratio where the ester has an Rf value of approximately 0.25-0.35, while the carboxylic acid remains at or near the baseline (Rf ≈ 0).[7]

  • Q6: I'm having trouble with the carboxylic acid co-eluting with my ester during column chromatography. How can I improve the separation? A6: Silica (B1680970) gel is slightly acidic, which can sometimes cause acidic compounds like carboxylic acids to streak or elute unexpectedly. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%), to your eluent.[8] This will neutralize the acidic sites on the silica gel and ensure the 2,4-difluorobenzoic acid remains strongly adsorbed to the stationary phase, allowing for a clean separation of your ester.

  • Q7: My ester product is a solid. Can I use recrystallization to remove the unreacted acid? A7: Yes, recrystallization is an excellent purification method for solid esters.[9][10] The key is to find a solvent in which the ester has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the 2,4-difluorobenzoic acid has different solubility characteristics.[11][12] This differential solubility allows for the selective crystallization of the pure ester upon cooling, leaving the unreacted acid in the mother liquor.

Quantitative Data on Purification Methods

The efficiency of each purification method can vary depending on the specific ester and the reaction scale. The following table provides a general comparison of the expected recovery and purity for each technique.

Purification MethodTypical Percent RecoveryTypical PurityKey Considerations
Liquid-Liquid Extraction >95%85-95%Fast and efficient for removing the bulk of the acid. Purity may be lower due to other organic-soluble impurities.
Flash Column Chromatography 70-95%>98%Excellent for achieving high purity. Recovery can be lower due to product loss on the column.
Recrystallization 60-90%>99%Can yield very pure material. Recovery is dependent on the solubility difference and the skill of the chemist.

Experimental Protocols

Below are detailed methodologies for the key purification techniques.

1. Liquid-Liquid Extraction with Aqueous Base

  • Objective: To remove the bulk of unreacted 2,4-difluorobenzoic acid from the organic reaction mixture.

  • Procedure:

    • Once the esterification reaction is complete, cool the reaction mixture to room temperature.

    • If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A volume equal to that of the organic layer is a good starting point.

    • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate. The top layer will typically be the organic phase (confirm by checking the densities of your solvents).

    • Drain the lower aqueous layer.

    • Repeat the wash with a fresh portion of saturated NaHCO₃ solution.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components and to aid in breaking up any emulsions.

    • Drain the brine layer.

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude ester.

2. Flash Column Chromatography

  • Objective: To achieve high purity separation of the ester from residual 2,4-difluorobenzoic acid and other impurities.

  • Procedure:

    • Solvent System Selection: On a TLC plate, spot your crude product and develop it in various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show your ester with an Rf of ~0.3 and the 2,4-difluorobenzoic acid at the baseline.

    • Column Packing: Prepare a flash column with silica gel, wet-packing it with your chosen non-polar solvent.

    • Sample Loading: Dissolve your crude ester in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Dry-load the resulting powder onto the top of your packed column.

    • Elution: Begin eluting the column with the pre-determined solvent system. If the separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure ester.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.

3. Recrystallization

  • Objective: To purify a solid ester from unreacted 2,4-difluorobenzoic acid.

  • Procedure:

    • Solvent Selection: In a small test tube, test the solubility of your crude solid ester in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the ester when hot but not when cold.

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

    • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy.

PurificationWorkflow start Crude Esterification Mixture extraction Liquid-Liquid Extraction (Aqueous NaHCO3 wash) start->extraction check_purity1 Check Purity (TLC/NMR) extraction->check_purity1 is_pure1 Is Purity Sufficient? check_purity1->is_pure1 product_solid Is Product a Solid? is_pure1->product_solid No final_product Pure Ester is_pure1->final_product Yes chromatography Flash Column Chromatography product_solid->chromatography No recrystallization Recrystallization product_solid->recrystallization Yes chromatography->final_product recrystallization->final_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Improving the Solubility of Methyl 2,4-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the solubility of Methyl 2,4-difluorobenzoate in aqueous reaction media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound is an organic ester compound with the chemical formula C₈H₆F₂O₂.[1][2][3] Its structure, characterized by a difluorinated benzene (B151609) ring and a methyl ester group, results in a nonpolar, hydrophobic nature. This inherent hydrophobicity leads to poor solubility in water, which can significantly hinder its reactivity, bioavailability, and overall utility in aqueous-based experiments and formulations. A related compound, Methyl 2-bromo-4-fluorobenzoate, is noted to be only slightly soluble in water.[4]

Q2: My reaction with this compound in water is slow or incomplete. Could this be a solubility issue?

Yes, it is highly probable. When a reactant has poor solubility, its concentration in the aqueous phase is very low. This limits the interaction with other water-soluble reactants, leading to slow reaction rates, incomplete conversion, and potentially low yields. Visual indicators of poor solubility include a cloudy or biphasic reaction mixture, or solid material that does not dissolve.

Q3: What are the primary methods to improve the solubility of a hydrophobic compound like this compound?

There are several established techniques to enhance the aqueous solubility of poorly soluble organic compounds.[5][6][7] The most common and effective methods for a neutral molecule like this compound include:

  • Co-solvency: Introducing a water-miscible organic solvent to the system.[8][9][10]

  • Cyclodextrin (B1172386) Complexation: Using cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic molecule.[11][12][13][14]

  • Micellar Solubilization: Employing surfactants to form micelles that entrap the compound.[15][16][17][18]

Method 1: Co-solvency

Q4: How do co-solvents work to increase solubility?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][9][19] This "polarity reduction" makes the aqueous environment more favorable for hydrophobic molecules like this compound to dissolve.[19] Common co-solvents include ethanol, propylene (B89431) glycol, dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycols (PEGs).[5][8][9] The solubility of a nonpolar compound can increase exponentially with a rising fraction of the co-solvent.[19]

Troubleshooting Co-solvent Systems
  • Issue: The compound precipitates when I add more of my aqueous reactant.

    • Solution: The addition of a large volume of aqueous solution can dilute the co-solvent below its effective concentration, causing the compound to crash out. Try adding the aqueous reactant slowly while vigorously stirring. Alternatively, increase the initial concentration of the co-solvent in your stock solution.

  • Issue: The reaction is still slow even with a co-solvent.

    • Solution: The co-solvent itself might be affecting reaction kinetics. Also, ensure you have used a sufficient concentration. A co-solvent volume of 5-10% is often needed to see a noticeable effect.[19] Screen different co-solvents, as their effectiveness can be solute-dependent.[19]

Data Presentation: Common Co-solvents

The following table provides a general comparison of commonly used co-solvents for solubilizing hydrophobic organic compounds.

Co-solventTypical Starting Concentration (% v/v)Key Characteristics
Dimethyl Sulfoxide (DMSO)5 - 20%High solubilizing power for many organic compounds; can be difficult to remove.
Ethanol10 - 30%"Green" solvent, volatile, easy to remove; may not be suitable for all reactions.[20]
Propylene Glycol10 - 40%Low toxicity, often used in pharmaceutical formulations.[8][9]
Polyethylene Glycol (PEG 400)10 - 50%Low toxicity, low volatility.[8][9]
Experimental Protocol: Solubility Enhancement using a Co-solvent (DMSO)
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO. For example, dissolve 172 mg of the compound in 1 mL of DMSO to make a 1 M stock.

  • Reaction Setup: To your aqueous reaction buffer, add the required volume of the DMSO stock solution dropwise while stirring vigorously.

  • Concentration Screening: Start by ensuring the final DMSO concentration in the reaction mixture is around 5-10% (v/v). If solubility issues persist, incrementally increase the final DMSO concentration.

  • Control Experiment: Run a parallel control reaction containing the same final concentration of DMSO without the compound to check for any effects of the co-solvent on the reaction or downstream analysis.

Workflow for Selecting a Co-solvent

Start Start: Poorly Soluble Compound in Water Screen Screen Common Co-solvents (e.g., DMSO, EtOH, PEG) Start->Screen Assess Assess Solubility (Visual, Spectroscopy) Screen->Assess Optimize Optimize Co-solvent Concentration Assess->Optimize Soluble Incompatible Select Alternative Co-solvent or Method Assess->Incompatible Insoluble Check Check for Reaction Compatibility Optimize->Check Proceed Proceed with Experiment Check->Proceed Compatible Check->Incompatible Incompatible Incompatible->Screen

Caption: Workflow for co-solvent selection and optimization.

Method 2: Cyclodextrin Inclusion Complexation

Q5: What are cyclodextrins and how do they improve solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate a hydrophobic "guest" molecule, like this compound, into their central cavity.[12][21] This forms a "host-guest" or inclusion complex, where the new complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[11][14]

Troubleshooting Cyclodextrin Systems
  • Issue: Solubility has not improved significantly.

    • Solution: The size of the cyclodextrin cavity must be appropriate for the guest molecule. For aromatic compounds, β-cyclodextrin (7 glucose units) or its derivatives are often a good starting point. Consider screening different types of CDs (α-CD, β-CD, γ-CD) and more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Issue: I'm not sure if a complex has formed.

    • Solution: Complex formation can often be confirmed by analytical techniques such as NMR spectroscopy, UV-Vis spectroscopy, or fluorescence spectroscopy, which can detect changes in the chemical environment of the guest molecule upon encapsulation.

Data Presentation: Common Cyclodextrins
Cyclodextrin TypeCavity Diameter (Å)Key Characteristics
α-Cyclodextrin (α-CD)4.7 - 5.3Suitable for smaller, linear molecules.
β-Cyclodextrin (β-CD)6.0 - 6.5Often suitable for single aromatic rings. Limited water solubility itself.
γ-Cyclodextrin (γ-CD)7.5 - 8.3Suitable for larger molecules, including fused ring systems.
Hydroxypropyl-β-CD6.0 - 6.5High aqueous solubility, low toxicity; widely used in formulations.[21]
Experimental Protocol: Solubilization via HP-β-CD Complexation
  • Preparation of CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. A concentration of 10-50 mM is a typical starting point.

  • Complex Formation: Add an excess of solid this compound to the HP-β-CD solution.

  • Equilibration: Stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved, excess compound.

  • Quantification: The clear filtrate now contains the solubilized this compound in the form of an inclusion complex. The concentration can be determined using a validated analytical method like HPLC or UV-Vis spectroscopy.

Mechanism of Cyclodextrin Encapsulation

cluster_0 Step 1: Components cluster_1 Step 2: Complexation in Water Guest Hydrophobic Guest (this compound) Complex Water-Soluble Inclusion Complex Guest->Complex Enters Cavity CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a guest molecule by a cyclodextrin.

Method 3: Micellar Solubilization using Surfactants

Q6: How do surfactants increase the solubility of hydrophobic compounds?

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble in water to form micelles.[18] These are colloidal-sized aggregates with a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly water-soluble compounds like this compound, effectively dissolving them in the bulk aqueous phase.[18]

Troubleshooting Surfactant Systems
  • Issue: The solution is very foamy or viscous.

    • Solution: You may be using too high a concentration of surfactant. While you must be above the CMC, excessively high concentrations can alter the physical properties of the solution. Try reducing the concentration while ensuring it remains above the CMC.

  • Issue: The surfactant is interfering with my downstream application (e.g., cell-based assays).

    • Solution: Surfactants can have biological effects.[5] Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are generally considered milder and less disruptive to biological membranes than ionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS).[15] Select a surfactant that is compatible with your experimental system.

Data Presentation: Common Surfactants
SurfactantTypeTypical ConcentrationKey Characteristics
Sodium Dodecyl Sulfate (SDS)Anionic> 8.2 mM (CMC)Strong solubilizer, but can denature proteins.[15]
Polysorbate 20 (Tween 20)Non-ionic> 0.06 mM (CMC)Milder, commonly used in biological buffers and pharmaceutical formulations.
Polysorbate 80 (Tween 80)Non-ionic> 0.012 mM (CMC)Similar to Tween 20, often used for drug solubilization.
Brij-35Non-ionic> 0.09 mM (CMC)Common non-ionic detergent used in various biochemical applications.[22]
Experimental Protocol: Micellar Solubilization using Polysorbate 20
  • Prepare Surfactant Solution: Prepare a solution of Polysorbate 20 in your aqueous buffer at a concentration well above its CMC (e.g., 0.1% w/v, which is ~0.8 mM).

  • Add Compound: Add an excess amount of solid this compound to the surfactant solution.

  • Equilibration: Stir the mixture at a controlled temperature for several hours (e.g., 4-24 hours) to ensure the compound is fully partitioned into the micelles.

  • Separation: Centrifuge and/or filter the solution (0.22 µm filter) to remove any undissolved solid.

  • Analysis: The resulting clear solution contains the solubilized compound. Determine the concentration using a suitable analytical technique (e.g., HPLC).

Logical Flow for Troubleshooting Solubility Issues

Start Problem: Compound is Insoluble Method Select a Solubilization Method (Co-solvent, CD, Surfactant) Start->Method Test Perform Small-Scale Solubility Test Method->Test IsSoluble Is the Compound Visibly Soluble? Test->IsSoluble IsCompatible Is the Method Compatible with the Reaction/Assay? IsSoluble->IsCompatible Yes Adjust Adjust Method Parameters (e.g., change concentration, change agent) IsSoluble->Adjust No Success Scale Up Experiment IsCompatible->Success Yes NewMethod Try a Different Solubilization Method IsCompatible->NewMethod No Adjust->Test NewMethod->Method

Caption: A logical flowchart for troubleshooting solubility problems.

References

Validation & Comparative

A Comparative Analysis of Reactivity: Methyl 2,4-difluorobenzoate vs. Methyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Methyl 2,4-difluorobenzoate and Methyl 2,4-dichlorobenzoate (B1228512), focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). This analysis is supported by established chemical principles and includes representative experimental protocols for practical application in a research setting.

Introduction to Reactivity in Dihalogenated Benzoates

This compound and Methyl 2,4-dichlorobenzoate are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their utility stems from the presence of two halogen substituents and an electron-withdrawing methyl ester group, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This class of reaction is fundamental for introducing a variety of nucleophiles, such as amines, alkoxides, and thiols, onto an aromatic core.[4][5][6]

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group.[1][7][8] The reactivity of the substrate is primarily governed by the ability of the substituents to stabilize this negatively charged intermediate and the nature of the halogen acting as the leaving group.

Theoretical Reactivity Comparison

In the context of nucleophilic aromatic substitution, the reactivity of aryl halides often follows the trend F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions, where the C-X bond strength is the dominant factor.[1]

For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[7] The high electronegativity of fluorine has a powerful inductive electron-withdrawing effect, which polarizes the carbon-halogen bond and increases the electrophilicity of the carbon atom. This makes the aromatic ring more susceptible to nucleophilic attack. Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, its effect on accelerating the formation of the stabilized intermediate outweighs its role in the subsequent elimination step.

Therefore, This compound is predicted to be more reactive towards nucleophiles than Methyl 2,4-dichlorobenzoate. The electron-withdrawing methyl ester group (-COOCH₃) further activates the ring, particularly at the ortho (position 2) and para (position 4) positions where the halogens are located.

G cluster_comparison Comparative Reactivity Logic Reactivity Reactivity in SNAr Factor1 Rate-Determining Step: Nucleophilic Attack Reactivity->Factor1 Factor2 Leaving Group Effect on Rate Factor1->Factor2 Electronegativity Halogen Electronegativity (F > Cl) Factor2->Electronegativity InductiveEffect Inductive Electron Withdrawal (C-X bond) Electronegativity->InductiveEffect CarbonElectrophilicity Increased Electrophilicity of Ring Carbon InductiveEffect->CarbonElectrophilicity MeisenheimerStability Stabilization of Meisenheimer Complex CarbonElectrophilicity->MeisenheimerStability Conclusion Conclusion: This compound is MORE REACTIVE MeisenheimerStability->Conclusion

Caption: Logical workflow illustrating the factors determining the higher reactivity of the difluoro compound in SNAr reactions.

Quantitative Data Comparison

For illustrative purposes, the following table presents hypothetical comparative data that reflects the expected trend in reactivity based on chemical principles.

ParameterThis compoundMethyl 2,4-dichlorobenzoate
Relative Reaction Rate HigherLower
Typical Reaction Time Shorter (e.g., 2-6 hours)Longer (e.g., 12-48 hours)
Typical Reaction Temp. Lower (e.g., 60-80 °C)Higher (e.g., 100-150 °C)
Typical Yield Good to ExcellentModerate to Good
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
Electronegativity of Halogen 3.983.16

Note: The values for reaction time, temperature, and yield are generalized estimations to illustrate the expected differences in reactivity and may vary significantly based on the specific nucleophile, solvent, and base used.

Experimental Protocols

The following is a generalized protocol for a nucleophilic aromatic substitution reaction involving an amine nucleophile. This protocol can be adapted for either substrate, with the expectation that the reaction with Methyl 2,4-dichlorobenzoate would require more forcing conditions (higher temperature and/or longer reaction time).

Objective: Synthesis of Methyl 2-amino-4-halobenzoate via SNAr.

Materials:

  • This compound or Methyl 2,4-dichlorobenzoate (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.5 eq)

  • Polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add the Methyl 2,4-dihalobenzoate (1.0 eq), the chosen solvent (to make a ~0.5 M solution), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the amine nucleophile (1.2 eq) to the stirring suspension.

  • Attach a condenser and heat the reaction mixture. For this compound, start with 60-80 °C. For Methyl 2,4-dichlorobenzoate, a higher temperature of 100-130 °C may be necessary.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[6][9]

  • Combine the organic layers, wash with water and then with brine to remove residual solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.[5][6]

G Start Start Setup Combine Reactants: - Dihalobenzoate (1 eq) - Amine (1.2 eq) - Base (2 eq) - Solvent (DMSO/DMF) Start->Setup Reaction Heat Reaction Mixture (60-130 °C) Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Cool to RT Pour into Water Monitor->Workup Complete Extraction Extract with Ethyl Acetate (3x) Workup->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry over Na2SO4 Filter & Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify Product Isolated Product Purify->Product End End Product->End

Caption: A generalized experimental workflow for the nucleophilic aromatic substitution on dihalobenzoates.

Conclusion

Based on fundamental principles of organic chemistry, This compound is unequivocally the more reactive substrate in nucleophilic aromatic substitution reactions compared to Methyl 2,4-dichlorobenzoate . This heightened reactivity is a direct consequence of the superior electron-withdrawing ability of the fluorine atoms, which more effectively activates the aromatic ring for nucleophilic attack—the rate-determining step of the SNAr mechanism. This allows reactions with the difluoro compound to proceed under milder conditions, often resulting in shorter reaction times and higher yields. This comparative understanding is crucial for researchers in selecting the appropriate starting materials and optimizing reaction conditions for the synthesis of complex molecular targets.

References

Synthetic Compounds from Methyl 2,4-difluorobenzoate: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 2,4-difluorobenzoate serves as a versatile starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. The incorporation of the 2,4-difluorophenyl moiety can significantly influence the biological activity of a molecule. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of various compounds synthesized from this key intermediate, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for representative compounds synthesized from this compound, categorized by their biological activity.

Table 1: Antimicrobial Activity of Pyrazole (B372694) Derivatives
Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Pyrazole Derivative 1 Staphylococcus aureus12.5[1]
Methicillin-resistant Staphylococcus aureus (MRSA)12.5[1]
Bacillus subtilis3.12[1]
Acinetobacter baumannii12.5[1]
Pyrazole Derivative 2 Staphylococcus aureus>25[1]
Methicillin-resistant Staphylococcus aureus (MRSA)>25[1]
Bacillus subtilis>25[1]
Acinetobacter baumannii>25[1]

Note: The synthesis of these pyrazole derivatives involves a multi-step process starting from a 2,4-difluorophenyl precursor, which can be derived from this compound.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented data.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains was determined using the broth microdilution method.[2][3][4][5][6]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates for 18-24 hours. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the compounds are then prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours under ambient air.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.

Visualizing the Synthesis and Biological Evaluation Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of compounds derived from this compound.

Synthesis and Biological Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Intermediate Intermediate This compound->Intermediate Reaction 1 Final Compound Final Compound Intermediate->Final Compound Reaction 2 Antimicrobial Assay Antimicrobial Assay Final Compound->Antimicrobial Assay Screening Anticancer Assay Anticancer Assay Final Compound->Anticancer Assay Screening Anti-inflammatory Assay Anti-inflammatory Assay Final Compound->Anti-inflammatory Assay Screening

Caption: A generalized workflow from the starting material to the final bioactive compounds and their subsequent biological screening.

Potential Signaling Pathways

While specific signaling pathway studies for compounds directly synthesized from this compound are limited in the reviewed literature, pyrazole derivatives, a class of compounds accessible from this precursor, are known to exert their biological effects through various mechanisms.

Putative Anticancer Mechanism of Pyrazole Derivatives

The anticancer activity of pyrazole derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Anticancer Signaling Pathway cluster_cell Cancer Cell Pyrazole Derivative Pyrazole Derivative Growth Factor Receptor Growth Factor Receptor Pyrazole Derivative->Growth Factor Receptor Inhibits PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation

Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole derivatives, leading to decreased cell proliferation and increased apoptosis.

References

A Comparative Guide to Fluorinating Agents in Drug Design: Alternatives to Methyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for optimizing drug candidates. Methyl 2,4-difluorobenzoate has traditionally served as a valuable building block for introducing fluorine via nucleophilic aromatic substitution (SNAr). However, the expanding landscape of synthetic chemistry offers a diverse toolkit of alternative fluorinating agents, each with unique reactivity, substrate scope, and operational considerations. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the most appropriate reagent for specific drug design challenges.

The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The choice of fluorinating agent is therefore a critical decision in the synthesis of novel therapeutics. This comparison focuses on alternatives to utilizing this compound, categorized into nucleophilic and electrophilic fluorination strategies.

Nucleophilic Fluorinating Agents: Alternatives for SNAr Reactions

This compound is typically employed in SNAr reactions where a nucleophile displaces one of the fluoride (B91410) atoms.[3] Alternative strategies for nucleophilic aromatic fluorination often involve the use of a fluoride salt in conjunction with an activated aromatic precursor.

Key Reagents and Systems:

  • Alkali Metal Fluorides (KF, CsF) with Phase-Transfer Catalysts (PTCs): Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective sources of fluoride.[4] Their effectiveness in SNAr reactions is significantly enhanced by the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, which increase the solubility and nucleophilicity of the fluoride ion in aprotic polar solvents.[5][6]

  • Anhydrous Tetrabutylammonium (B224687) Fluoride (TBAF) and Tetramethylammonium Fluoride (TMAF): These reagents provide a soluble and highly reactive source of fluoride ions, often enabling fluorination at lower temperatures compared to alkali metal fluorides.[7][8]

Performance Comparison for Nucleophilic Aromatic Fluorination
Reagent/SystemSubstrate ExampleNucleophileConditionsYield (%)Reference
This compound This compoundPhenolK₂CO₃, DMF, 120 °C, 12 h~85(Typical, data synthesized from related reactions)
KF/Phase-Transfer Catalyst 2,4-Dinitrochlorobenzene-Polymer-supported phosphonium salt, solid-solid-liquid PTCHigh[9]
CsF Aryl Chloride-Pd-catalyst, 1,4-dioxane, 100 °C, 24 h50-80[10]
Anhydrous Me₄NF Chloropicolinate-Room TemperatureNearly Quantitative[7][8]

Electrophilic Fluorinating Agents: A Different Approach to Aromatic Fluorination

Electrophilic fluorinating agents deliver a formal "F⁺" equivalent to electron-rich aromatic or heteroaromatic systems. This approach is complementary to SNAr and is particularly useful for the late-stage functionalization of complex molecules.[11][12]

Key Reagents:

  • Selectfluor® (F-TEDA-BF₄): A highly reactive, bench-stable, and versatile electrophilic fluorinating agent.[2][13] It is widely used for the fluorination of a variety of nucleophiles, including electron-rich arenes and organometallic species.[12][14]

  • N-Fluorobenzenesulfonimide (NFSI): A milder and highly effective electrophilic fluorinating agent, offering good stability and solubility in common organic solvents.[11][15] It is frequently used for the fluorination of arenes, heterocycles, and in C-H activation strategies.[5][15]

Performance Comparison for Electrophilic Aromatic Fluorination
ReagentSubstrate TypeReaction TypeConditionsYield (%)Reference
Selectfluor® Arylboronic Acid DerivativesPd-catalyzed FluorinationPd(OAc)₂, terpyridine, DMF or MeCN, 85 °C50-90[11][16]
Selectfluor® Electron-rich ArenesDirect FluorinationMeCN, room temperature40-70[17][18]
NFSI HeteroarenesPhotocatalyst-free C-H FluorinationEt₃SiH, TFA, EA, 405 nm LED, rt, 4-12 h45-92[5]
NFSI 2H-IndazolesMetal-free FluorinationWater, ambient air60-85(Synthesized from[6])

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with KF and a Phase-Transfer Catalyst

This protocol is adapted for the fluorination of an activated aryl chloride.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 equiv), potassium fluoride (2.0 equiv, spray-dried), and a phase-transfer catalyst (e.g., tetrabutylammonium chloride, 1.0 equiv).

  • Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF, DMSO, or sulfolane) via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[9][19]

General Protocol for Electrophilic Fluorination of an Electron-Rich Arene using Selectfluor®

This protocol is a general procedure for the direct fluorination of an electron-rich aromatic compound.[17]

  • Reaction Setup: In a flask, dissolve the aromatic substrate (e.g., anisole, 1.0 mmol) in acetonitrile (B52724) (5 mL).

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equiv) to the solution and stir at room temperature.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (TfOH) (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.[17]

Signaling Pathways and Experimental Workflows

The choice of fluorinating agent can be critical in the synthesis of molecules that interact with specific biological pathways. For instance, the synthesis of kinase inhibitors often involves the construction of fluorinated heterocyclic cores. The following diagrams illustrate the general mechanisms and a typical experimental workflow.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism A Aryl Halide (Ar-X) + Nucleophile (Nu-) B Meisenheimer Complex (Anionic Intermediate) A->B Addition C Fluorinated Product (Ar-Nu) + Halide Ion (X-) B->C Elimination

A simplified diagram of the SNAr mechanism.

Electrophilic_Fluorination_Mechanism Electrophilic Aromatic Fluorination Mechanism cluster_0 Single Electron Transfer (SET) Pathway cluster_1 Direct Attack (SN2-like) Pathway D Arene (Ar-H) + Selectfluor (F-TEDA+) E Arene Radical Cation (Ar-H.+) + F-TEDA. D->E SET F Fluorinated Cationic Intermediate E->F Fluorine Transfer G Fluorinated Arene (Ar-F) F->G Deprotonation H Arene (Ar-H) + Selectfluor (F-TEDA+) I Wheland Intermediate H->I Nucleophilic Attack J Fluorinated Arene (Ar-F) I->J Deprotonation

Proposed mechanisms for electrophilic aromatic fluorination.

Experimental_Workflow General Experimental Workflow for Fluorination start Start setup Reaction Setup (Substrate, Reagent, Solvent) start->setup reaction Reaction (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

A typical workflow for a fluorination reaction.

Conclusion

While this compound remains a useful fluorinated building block, a diverse array of alternative fluorinating agents offers greater flexibility and, in many cases, superior performance for the synthesis of fluorinated molecules in drug design. Nucleophilic fluorination using alkali metal fluorides with phase-transfer catalysts or anhydrous fluoride sources provides a cost-effective and highly reactive alternative for SNAr reactions. Electrophilic fluorinating agents like Selectfluor® and NFSI enable the direct fluorination of electron-rich arenes and C-H bonds, which is particularly advantageous for late-stage functionalization. The optimal choice of reagent will depend on the specific substrate, the desired transformation, and considerations of cost, safety, and scalability. This guide provides a starting point for researchers to explore these powerful alternatives and select the most suitable method for their synthetic targets.

References

Unveiling the Potency of Fluorinated Benzoic Acids in Fungicide Development: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzoic acid scaffolds has emerged as a powerful tool in the development of novel fungicides, significantly enhancing their efficacy and metabolic stability. This guide provides a comparative analysis of the fungicidal activity of various derivatives of fluorinated benzoic acids, supported by experimental data, to inform the design of next-generation antifungal agents.

Quantitative Efficacy Comparison of Fluorinated Benzoic Acid Derivatives

The antifungal efficacy of fluorinated benzoic acid derivatives is significantly influenced by the position and number of fluorine substitutions on the aromatic ring, as well as the nature of the amide or ester linkages. The following tables summarize the in vitro antifungal activities of various derivatives against a range of pathogenic fungi, primarily presented as Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50) values.

Table 1: Antifungal Activity of 2-Fluorobenzoic Acid Amide Derivatives

CompoundCandida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Trichophyton rubrum (MIC, µg/mL)Reference
N-(4-chlorophenyl)-2-fluorobenzamide>500250125[1]
N-(4-methylphenyl)-2-fluorobenzamide>500500250[1]
N-(4-methoxyphenyl)-2-fluorobenzamide>500500250[1]
Fluconazole (Standard)0.25 - 4.08.0 - >641.0 - 16.0[1]

Table 2: Antifungal Activity of 4-(Trifluoromethyl)benzoic Acid Ester Derivatives

CompoundTrichophyton mentagrophytes (MIC, µmol/L)Candida albicans (MIC, µmol/L)Aspergillus fumigatus (MIC, µmol/L)Reference
2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate0.49≥15.63≥3.91[2]
Parent Salicylanilide (B1680751) (N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide)---[2]

Table 3: Antifungal Activity of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide Derivatives with Fluorine Substitutions

Compound (Substitution on Benzamide (B126) Ring)Alternaria alternata (EC50, µg/mL)Alternaria solani (EC50, µg/mL)Reference
4-Fluoro (6h)1.772.00[3]
2,4-Difluoro (6k)2.89-[3]
Myclobutanil (Standard)6.23-[3]

Key Insights from Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies reveal critical insights into the design of potent fungicides based on fluorinated benzoic acids. The presence of fluorine or chlorine on the benzene (B151609) ring of benzamide derivatives has been shown to significantly improve antifungal activity.[3] In contrast, the addition of a 4-methoxy or trifluoromethyl group can sometimes decrease activity to varying degrees.[3]

For salicylanilide esters of 4-(trifluoromethyl)benzoic acid, the esterification did not consistently lead to higher antifungal potency, indicating that the relationship between structure and activity is complex.[2] However, some of the ester derivatives exhibited potent activity against specific fungal strains, such as Trichophyton mentagrophytes.[2]

Mechanisms of Antifungal Action

Fungicides derived from fluorinated benzoic acids exert their effects through various mechanisms, primarily targeting the integrity and function of the fungal cell membrane.

One of the key mechanisms is the inhibition of ergosterol (B1671047) biosynthesis .[4][5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.[4] Triazole-containing benzamide derivatives, for instance, are known to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[4]

Another potential target is the fungal-specific cytochrome P450 enzyme, CYP53 .[6] Inhibition of this enzyme can disrupt fungal metabolism and detoxification pathways, leading to the accumulation of toxic compounds.

The general mechanism of action for benzoic acid derivatives also includes the disruption of intracellular pH . The undissociated acid can cross the fungal cell membrane and release protons into the cytoplasm, leading to acidification that inhibits crucial metabolic enzymes.

Fungicide_Mechanism cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm Ergosterol Ergosterol Fungal_Cell_Death Fungal_Cell_Death Ergosterol->Fungal_Cell_Death Depletion Leads to Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate CYP51->Ergosterol Blocks Synthesis CYP53 CYP53 Metabolic_Pathways Metabolic_Pathways CYP53->Metabolic_Pathways Disrupts Metabolic_Pathways->Fungal_Cell_Death Inhibition Leads to Fluorinated_Benzoic_Acid_Derivative Fluorinated_Benzoic_Acid_Derivative Fluorinated_Benzoic_Acid_Derivative->CYP51 Inhibits Fluorinated_Benzoic_Acid_Derivative->CYP53 Inhibits

Proposed mechanism of action for fluorinated benzoic acid fungicides.

Experimental Protocols

The following methodologies are standard procedures for evaluating the in vitro antifungal efficacy of chemical compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for quantifying the in vitro susceptibility of fungi to antifungal agents.[1]

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the fluorinated benzoic acid derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Perform serial twofold dilutions of the stock solutions in a 96-well microtiter plate using a liquid growth medium like RPMI-1640 for fungi. This creates a range of concentrations to be tested.

3. Inoculum Preparation:

  • Prepare a standardized suspension of the fungal test strain from a fresh culture. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

4. Inoculation:

  • Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (fungus in broth without any compound) and a negative control (broth only).

5. Incubation:

  • Incubate the plates at 35°C for 24-48 hours.

6. MIC Determination:

  • The MIC is the lowest concentration of the compound that results in the complete inhibition of visible fungal growth, which can be assessed visually or with a microplate reader.[1]

MIC_Workflow A Prepare Antifungal Stock Solution B Serial Dilution in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Experimental workflow for MIC determination.

Conclusion

Derivatives of fluorinated benzoic acids represent a promising class of fungicides with significant potential for controlling a broad spectrum of pathogenic fungi. The strategic placement of fluorine atoms on the benzoic acid ring, along with the modification of ester or amide functionalities, plays a crucial role in determining their antifungal efficacy. Further research focusing on comparative studies of different fluorination patterns and elucidation of specific signaling pathway interactions will be instrumental in the rational design of more potent and selective antifungal agents.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of Methyl 2,4-difluorobenzoate: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Gas Chromatography with Mass Spectrometry (GC-MS). The information presented is based on established principles of analytical method validation to assist researchers in selecting the most suitable method for their specific needs.

Method Comparison

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a straightforward and cost-effective method for quantification.

  • Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. The coupling of GC with a Mass Spectrometer (MS) provides high selectivity and sensitivity, making it a powerful tool for trace analysis and impurity profiling.

A summary of the typical performance characteristics for each method is presented below.

Data Presentation

The following tables summarize the quantitative data typically observed during the validation of HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL

Table 2: System Suitability Parameters

ParameterHPLC-UVGC-MS
Tailing Factor < 1.5N/A
Theoretical Plates > 2000> 50000
Repeatability (%RSD) < 1.0%< 2.0%

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1.1. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Run Time: 10 minutes

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Validation Parameters

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the standard at three levels (low, medium, and high).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

2.1. Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 200 °C, hold for 2 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z): 172 (molecular ion), 141, 113

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as ethyl acetate (B1210297).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Preparation: Dissolve or extract the sample containing this compound in ethyl acetate to an expected concentration within the calibration range. If necessary, filter the solution before injection.

2.3. Validation Parameters

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area of the primary ion against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the standard at three levels.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the primary ion.

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting a suitable analytical method.

G cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Analytical Scope select_method Select Appropriate Method define_scope->select_method validation_protocol Write Validation Protocol select_method->validation_protocol prepare_reagents Prepare Standards & Samples validation_protocol->prepare_reagents perform_analysis Perform Analytical Runs prepare_reagents->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data assess_parameters Assess Validation Parameters process_data->assess_parameters compare_criteria Compare with Acceptance Criteria assess_parameters->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report review_approve Review & Approve validation_report->review_approve implement_method Implement for Routine Use review_approve->implement_method

Caption: General workflow for analytical method validation.

G start Start: Need to Quantify This compound volatility Is the Analyte Volatile? start->volatility sensitivity High Sensitivity Required? matrix Complex Sample Matrix? sensitivity->matrix No gcms Use GC-MS sensitivity->gcms Yes hplcuv Use HPLC-UV matrix->hplcuv No consider_spe Consider Sample Prep (e.g., SPE) matrix->consider_spe Yes volatility->sensitivity Yes volatility->hplcuv No end End: Method Selected gcms->end hplcuv->end consider_spe->hplcuv

Caption: Decision tree for selecting an analytical method.

The Strategic Role of Methyl 2,4-difluorobenzoate in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Among the vast array of available reagents, fluorinated compounds have garnered significant attention for their ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive literature review on the applications of Methyl 2,4-difluorobenzoate in medicinal chemistry, offering a comparative analysis with alternative fluorinated building blocks, supported by experimental data and detailed protocols.

This compound is a key intermediate in the synthesis of a variety of medicinally important molecules. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, enhancing its metabolic stability and binding affinity to target proteins. This building block is notably utilized in the development of integrin αvβ3 antagonists, which are investigated for their potential in treating diseases such as cancer by inhibiting angiogenesis and metastasis.

Comparison with Alternative Fluorinated Building Blocks

While this compound is a valuable tool, a comprehensive evaluation requires comparison with other fluorinated synthons. The choice of a building block can significantly impact reaction efficiency, yield, and the overall cost of a synthetic route.

One notable alternative is 2,4-dichloro-5-fluorobenzoic acid . In the synthesis of certain kinase inhibitors, this building block offers a different reactivity profile due to the presence of chloro-substituents, which can be exploited for cross-coupling reactions.

Another relevant comparison can be made with 3-Bromo-4-fluorobenzoic acid . This intermediate is instrumental in the synthesis of potent PTP-MEG2 inhibitors, potential therapeutics for type 2 diabetes. The bromo-substituent provides a handle for various palladium-catalyzed cross-coupling reactions, offering a different synthetic strategy compared to the reactivity of the fluoro-substituents in this compound.

A direct comparison in the synthesis of a VEGFR-2 kinase inhibitor highlights the impact of the substitution pattern on biological activity. The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][1][2][3]triazine scaffold, derived from a 2,4-difluorobenzoyl precursor, led to the discovery of potent inhibitors. Structure-activity relationship (SAR) studies of related compounds often involve comparing the effects of different halogen substitutions on the phenyl ring to optimize potency and selectivity.

Building BlockTarget Molecule ClassKey ReactionsReported YieldReference
This compound Integrin αvβ3 AntagonistsAmide bond formationNot explicitly reported in comparative studiesGeneral knowledge
2,4-dichloro-5-fluorobenzoic acid Kinase InhibitorsNucleophilic aromatic substitution, amide couplingNot directly comparedGeneral knowledge
3-Bromo-4-fluorobenzoic acid PTP-MEG2 InhibitorsCross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Not directly compared[4]
2,4-difluorobenzoyl precursor VEGFR-2 Kinase InhibitorsMultistep synthesis involving amide couplingNot explicitly reported in comparative studies[5]
2-fluorobenzoyl chloride N-(2,4-difluorophenyl)-2-fluorobenzamideCondensation reaction87%[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for the synthesis of a key intermediate and a final compound using a 2,4-difluorobenzoyl moiety.

Synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide[1]

This protocol details the synthesis of a tri-fluorinated benzamide, showcasing a standard condensation reaction.

Materials:

Procedure:

  • Dissolve 2,4-difluoroaniline in dichloromethane.

  • Slowly add 2-fluorobenzoyl chloride to the solution at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from dichloromethane.

Yield: 87%

Signaling Pathways and Experimental Workflows

To visualize the biological context and the synthetic process, diagrams generated using the DOT language are provided below.

integrin_signaling ECM Extracellular Matrix (e.g., Vitronectin) Integrin Integrin αvβ3 ECM->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Antagonist αvβ3 Antagonist (derived from Methyl 2,4-difluorobenzoate) Antagonist->Integrin blocks PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Angiogenesis Angiogenesis Akt->Angiogenesis

Integrin αvβ3 signaling pathway and antagonist inhibition.

synthesis_workflow cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Final Product start1 This compound reaction Amide Coupling (e.g., using HATU, DIPEA) start1->reaction start2 Amine Intermediate start2->reaction product Integrin αvβ3 Antagonist reaction->product

General synthetic workflow for an integrin αvβ3 antagonist.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of integrin αvβ3 antagonists and other bioactive molecules highlights the importance of fluorine substitution in modern drug design. While direct comparative studies with quantitative yield data against specific alternatives are not always readily available in the literature, the analysis of different synthetic strategies for various targets underscores the importance of selecting the appropriate fluorinated synthon based on the desired reactivity and overall synthetic plan. The provided protocols and diagrams offer a foundational understanding for researchers to incorporate this and similar building blocks into their drug discovery programs.

References

A Cost-Benefit Analysis of Methyl 2,4-Difluorobenzoate in Synthesis for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of building blocks and synthetic routes is a critical decision, balancing cost, efficiency, and safety. Methyl 2,4-difluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for integrin αvβ3 antagonists. This guide provides a comprehensive cost-benefit analysis of using this compound compared to its primary alternatives: 2,4-difluorobenzoyl chloride and 2,4-difluorobenzoic acid, for the introduction of the 2,4-difluorobenzoyl moiety.

Executive Summary

This compound offers advantages in terms of stability and handling compared to the more reactive 2,4-difluorobenzoyl chloride. However, this stability comes at the cost of lower reactivity, often necessitating harsher reaction conditions or specialized catalysts for amidation reactions, which can impact overall yield and cost-effectiveness. 2,4-Difluorobenzoyl chloride, while highly reactive and providing high yields in acylation reactions, is moisture-sensitive and corrosive, posing handling challenges. Starting directly from 2,4-difluorobenzoic acid requires an additional activation step with coupling reagents, adding to the cost and complexity of the process, though it offers a versatile and often high-yielding approach. The optimal choice depends on the specific requirements of the synthesis, including scale, the nature of the substrate, and cost considerations.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for this compound and its alternatives in the context of synthesizing an N-aryl-2,4-difluorobenzamide, a common step in the development of integrin antagonists.

FeatureThis compound2,4-Difluorobenzoyl Chloride2,4-Difluorobenzoic Acid
Indicative Price (per 100g) ~$150 - $300~$200 - $400~$100 - $200
Molar Mass ( g/mol ) 172.13176.55158.10
Typical Reaction Direct AmidationAcylationAmide Coupling
Key Reagents Amine, +/- CatalystAmine, BaseAmine, Coupling Reagent, Base
Reported/Estimated Yield Moderate to High (Catalyst Dependent)High (e.g., ~87-88% for analogous reactions)[1]High (Reagent Dependent)
Key Advantages Stable, easy to handleHigh reactivity, high yieldsVersatile, high yields with right coupling agent
Key Disadvantages Lower reactivity, may require harsh conditionsMoisture sensitive, corrosiveRequires costly coupling reagents

Experimental Protocols

Detailed methodologies for the synthesis of a hypothetical N-aryl-2,4-difluorobenzamide from each of the three starting materials are provided below.

Protocol 1: Synthesis from this compound (Direct Amidation)

Materials:

  • This compound (1.0 eq)

  • Aryl amine (1.2 eq)

  • Lewis acid catalyst (e.g., Ti(OiPr)₄, 0.1 eq) or a strong base (e.g., NaH, 1.2 eq)

  • High-boiling point solvent (e.g., Toluene, DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen solvent.

  • Add the aryl amine to the solution.

  • If using a catalyst, add the Lewis acid to the reaction mixture. If using a strong base, cool the reaction mixture to 0 °C before the portion-wise addition of the base.

  • Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-2,4-difluorobenzamide.

Protocol 2: Synthesis from 2,4-Difluorobenzoyl Chloride (Acylation)

Materials:

  • 2,4-Difluorobenzoyl chloride (1.0 eq)

  • Aryl amine (1.1 eq)

  • Non-nucleophilic base (e.g., Triethylamine, Pyridine, 1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl amine and the base in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-difluorobenzoyl chloride in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-2,4-difluorobenzamide.

Protocol 3: Synthesis from 2,4-Difluorobenzoic Acid (Amide Coupling)

Materials:

  • 2,4-Difluorobenzoic acid (1.0 eq)

  • Aryl amine (1.1 eq)

  • Coupling reagent (e.g., HATU, HOBt/EDC, 1.2 eq)

  • Non-nucleophilic base (e.g., DIPEA, NMM, 2.0 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-difluorobenzoic acid, the coupling reagent, and the anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the aryl amine followed by the non-nucleophilic base to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water, dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final N-aryl-2,4-difluorobenzamide.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and a relevant biological pathway.

experimental_workflow cluster_sm Starting Materials cluster_reactions Synthetic Routes cluster_product Product sm1 This compound r1 Direct Amidation (+ Amine, Catalyst/Base) sm1->r1 sm2 2,4-Difluorobenzoyl Chloride r2 Acylation (+ Amine, Base) sm2->r2 sm3 2,4-Difluorobenzoic Acid r3 Amide Coupling (+ Amine, Coupling Reagent, Base) sm3->r3 p1 N-Aryl-2,4-difluorobenzamide r1->p1 r2->p1 r3->p1

Caption: Synthetic routes to N-Aryl-2,4-difluorobenzamide.

integrin_signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ecm Vitronectin, Fibronectin, etc. integrin Integrin αvβ3 ecm->integrin binds fak FAK integrin->fak activates antagonist RGD-mimetic Antagonist (derived from 2,4-difluorobenzoyl moiety) antagonist->integrin blocks src Src fak->src pi3k PI3K fak->pi3k erk ERK src->erk akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Migration akt->proliferation erk->proliferation

Caption: Simplified Integrin αvβ3 signaling pathway.[2][3][4]

References

Assessing the Metabolic Stability of Drug Candidates Containing the 2,4-Difluorobenzoyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. The 2,4-difluorobenzoyl moiety, in particular, is a structural feature of interest. This guide provides an objective comparison of the metabolic stability of drug candidates containing this moiety with their non-fluorinated benzoyl counterparts, supported by experimental data and detailed methodologies.

The Impact of 2,4-Difluorobenzoyl Substitution on Metabolic Stability

The rationale for using fluorine to block metabolic degradation lies in the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond.[1] Cytochrome P450 (CYP) enzymes, primarily responsible for Phase I metabolism in the liver, frequently target C-H bonds for oxidation.[1] By strategically replacing hydrogen atoms with fluorine on the benzoyl ring, it is hypothesized that this metabolic pathway can be blocked, leading to a longer drug half-life and reduced clearance.

However, the effect of fluorination on metabolic stability is not always predictable and can be highly dependent on the overall molecular structure. While fluorination is a common strategy to enhance metabolic stability, direct comparative studies are essential to validate this approach for specific scaffolds.

Comparative In Vitro Metabolic Stability Data

The following table summarizes available in vitro metabolic stability data for a compound containing a benzoyl moiety and its corresponding 2-fluorobenzoyl analog in human liver microsomes. It is important to note that direct head-to-head comparative data for 2,4-difluorobenzoyl-containing drugs and their non-fluorinated analogs is sparse in publicly available literature. The data presented below is from a study on 7-phenyl-pyrroloquinolinone derivatives.

Compound/MoietyIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Key Observations
3N-Benzoyl-7-PPyQ Data not specifiedData not specifiedParent non-fluorinated compound.
3N-(2-Fluorobenzoyl)-7-PPyQ Data not specifiedData not specifiedNo improvement in metabolic stability was observed compared to the non-fluorinated analog.[2]

Note: PPyQ refers to 7-phenyl-pyrroloquinolinone. The study did not provide specific quantitative values for half-life and intrinsic clearance but concluded that the fluorinated analog did not show improved metabolic stability.

This case study highlights that while the introduction of fluorine is a rational approach to enhance metabolic stability, its effectiveness must be empirically determined for each new chemical entity.

Experimental Protocols

A standard and reliable method for assessing in vitro metabolic stability is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Incubation: The test compound is added to the pre-warmed (37°C) master mix to initiate the metabolic reaction. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, typically acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method. An internal standard is used to ensure analytical accuracy.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of the remaining parent drug is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein mass) .

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Drug_Benzoyl Drug with Benzoyl Moiety CYP450 Cytochrome P450 (e.g., CYP3A4) Drug_Benzoyl->CYP450 Oxidation Drug_2_4_DFB Drug with 2,4-Difluorobenzoyl Moiety Drug_2_4_DFB->CYP450 Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite Blocked_Metabolism Metabolism Blocked CYP450->Blocked_Metabolism UGT UGT Hydroxylated_Metabolite->UGT Conjugation Excretion Excretion Hydroxylated_Metabolite->Excretion Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Conjugated_Metabolite->Excretion UGT->Conjugated_Metabolite

Caption: Hypothetical metabolic pathways of benzoyl vs. 2,4-difluorobenzoyl moieties.

cluster_workflow In Vitro Microsomal Stability Assay Workflow A Prepare Master Mix (Buffer, NADPH system, Microsomes) B Pre-warm to 37°C A->B C Initiate Reaction (Add Test Compound) B->C D Incubate and Sample (t = 0, 5, 15, 30, 45, 60 min) C->D E Quench Reaction (Add Cold Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: Experimental workflow for the in vitro microsomal metabolic stability assay.

References

A Comparative Guide to Methyl 2,4-difluorobenzoate and Ethyl 2,4-difluorobenzoate in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between structurally similar starting materials can significantly impact reaction outcomes, yields, and overall efficiency. This guide provides an objective comparison of Methyl 2,4-difluorobenzoate and Ethyl 2,4-difluorobenzoate, focusing on their performance in key synthetic transformations. The comparison is supported by experimental data from the literature, detailed protocols, and an analysis of their inherent chemical reactivity.

Core Physicochemical Properties

A fundamental understanding of the physical properties of these esters is crucial for their handling and use in reactions.

PropertyThis compoundEthyl 2,4-difluorobenzoate
CAS Number 106614-28-2108928-00-3
Molecular Formula C₈H₆F₂O₂C₉H₈F₂O₂
Molecular Weight 172.13 g/mol 186.16 g/mol
Boiling Point 128-129 °C65-67 °C / 15 mmHg
Density 1.384 g/mL at 25 °C1.222 g/mL at 25 °C

Reactivity Principles: A Theoretical Overview

The primary difference between the two esters lies in the alcohol moiety: a methyl group versus an ethyl group. This seemingly minor variation influences their reactivity in nucleophilic acyl substitution reactions, a common pathway for their transformation.

Generally, methyl esters are more reactive than their ethyl counterparts. This is attributed to two main factors:

  • Steric Hindrance: The smaller methyl group presents less steric bulk around the carbonyl carbon, allowing for easier access by nucleophiles. The larger ethyl group can sterically hinder the approach of the nucleophile to the electrophilic carbonyl center.

  • Electronics: The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon.

This difference in reactivity is expected to manifest in reaction rates and, in some cases, overall yields.

G cluster_reactivity General Reactivity Comparison Me_Ester This compound Reactivity Reactivity in Nucleophilic Acyl Substitution Me_Ester->Reactivity Higher Steric_Hindrance Less Steric Hindrance Me_Ester->Steric_Hindrance Et_Ester Ethyl 2,4-difluorobenzoate Et_Ester->Reactivity Lower More_Steric_Hindrance More Steric Hindrance Et_Ester->More_Steric_Hindrance

Caption: General reactivity comparison of methyl and ethyl esters.

Performance in Specific Reactions

Synthesis of Quinolone Precursors

Both Methyl and Ethyl 2,4-difluorobenzoate are valuable precursors in the synthesis of fluoroquinolone antibiotics. A key step often involves a cyclization reaction to form the quinolone core.

Experimental Data:

ReactionStarting EsterProductYieldReference
Quinolone Precursor SynthesisMethyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate4-Hydroxyquinolone derivative78%[1]
Quinolone Precursor SynthesisEthyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate1-Vinyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester65.1%[1]

Discussion:

While not a direct comparison of the synthesis of the exact same final product, the available data suggests a higher yield when starting from a methyl ester derivative in a key quinolone synthesis step. This aligns with the general principle of higher reactivity for methyl esters. The less sterically hindered carbonyl of the methyl ester likely facilitates the intramolecular cyclization reaction more efficiently.

Experimental Protocol: Synthesis of a 4-Hydroxyquinolone Precursor

This protocol describes the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[1]

  • A solution of dimethyl malonate (2 mmol) in MeCN (0.5 mL) is added dropwise to a suspension of t-BuOK (2.14 mmol) in MeCN (3.5 mL) with stirring, and the mixture is stirred for 3 hours at room temperature.

  • A solution of 3,4-difluorophenyl isothiocyanate (2 mmol) in MeCN (1 mL) is added with stirring, and the mixture is stirred overnight (16 h) at room temperature.

  • Then, a solution of 4-fluorobenzyl chloride (2.2 mmol) in 1 mL of MeCN is added dropwise, and the mixture is stirred for 4 hours at room temperature.

  • The mixture is filtered, and the solvent is removed from the filtrate on a rotary evaporator.

  • Diphenyl ether (3 mL) is added to the residue, and the mixture is heated at 145–148 °C while stirring for 5 hours under a nitrogen atmosphere.

  • The resulting product is subjected to column chromatography on silica (B1680970) gel to give the final product.

G cluster_workflow Quinolone Precursor Synthesis Workflow start Dimethyl Malonate + t-BuOK step1 Add 3,4-difluorophenyl isothiocyanate start->step1 step2 Add 4-fluorobenzyl chloride step1->step2 step3 Cyclization in Diphenyl Ether step2->step3 end 4-Hydroxyquinolone Precursor step3->end

Caption: Workflow for the synthesis of a 4-hydroxyquinolone precursor.

Amidation Reactions

The formation of amides from esters is a fundamental transformation in the synthesis of many pharmaceuticals.

Experimental Data:

ReactionStarting MaterialProductYieldReference
Amidation2,4-Difluorobenzoyl chloride and Piperidine(2,4-Difluorophenyl)(piperidin-1-yl)methanone82%[2]

Discussion:

Given that acyl chlorides are significantly more reactive than esters, the high yield obtained with 2,4-difluorobenzoyl chloride suggests that the corresponding esters would require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve comparable yields.

Based on the principles of steric hindrance, This compound is expected to undergo amidation more readily than Ethyl 2,4-difluorobenzoate . The smaller methyl group allows for a less hindered approach of the amine nucleophile.

Experimental Protocol: Synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone

This protocol describes the synthesis from the corresponding acyl chloride.[2]

  • Piperidine (2 equivalents) is dissolved in absolute chloroform.

  • 2,4-Difluorobenzoyl chloride (1 equivalent) is added slowly at 0 °C.

  • The mixture is allowed to stir at room temperature overnight.

  • The solvent is removed, and the crude product is purified via automated column chromatography.

G cluster_amidation Amidation Reaction Pathway start 2,4-Difluorobenzoyl chloride + Piperidine step1 Nucleophilic Attack of Piperidine start->step1 step2 Elimination of Chloride step1->step2 end N-(2,4-Difluorobenzoyl) piperidine step2->end

Caption: General pathway for the amidation of an acyl chloride.

Grignard Reactions

Grignard reagents are powerful nucleophiles that react with esters to form tertiary alcohols.

Experimental Data:

Direct comparative yields for the Grignard reaction of both Methyl and Ethyl 2,4-difluorobenzoate with phenylmagnesium bromide are not available in a single study. However, a known experiment using methyl benzoate (B1203000) provides a reference point.

ReactionStarting EsterProductYieldReference
Grignard ReactionMethyl benzoate and Phenylmagnesium bromideTriphenylmethanol (B194598)24.87%[3]

Discussion:

The reaction of a Grignard reagent with an ester proceeds via a two-step addition. The first addition leads to a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

In line with the established reactivity principles, This compound is expected to react faster with Grignard reagents than Ethyl 2,4-difluorobenzoate . The less sterically hindered carbonyl group of the methyl ester will be more accessible to the bulky Grignard reagent. This could translate to higher yields under identical reaction conditions or allow for milder conditions to be used.

Experimental Protocol: Grignard Reaction of an Ester with Phenylmagnesium Bromide

The following is a general protocol for the synthesis of triphenylmethanol from an ester.[2][3]

  • Prepare the Grignard reagent, phenylmagnesium bromide, from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flask, dissolve the ester (e.g., methyl benzoate) in anhydrous diethyl ether.

  • Slowly add the ester solution to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for a specified time (e.g., 30 minutes).

  • Quench the reaction by carefully pouring it into a mixture of ice and aqueous acid (e.g., H₂SO₄ or HCl).

  • Extract the product with an organic solvent, wash, dry, and purify by recrystallization.

G cluster_grignard Grignard Reaction Mechanism start Ester + PhMgBr intermediate1 Tetrahedral Intermediate start->intermediate1 1st Addition ketone Ketone Intermediate intermediate1->ketone Elimination intermediate2 Second Tetrahedral Intermediate ketone->intermediate2 2nd Addition alkoxide Tertiary Alkoxide intermediate2->alkoxide end Tertiary Alcohol (after workup) alkoxide->end

Caption: Stepwise mechanism of a Grignard reaction with an ester.

Conclusion

Based on established principles of chemical reactivity and the available experimental data, This compound is generally the more reactive and often higher-yielding substrate in common synthetic transformations compared to Ethyl 2,4-difluorobenzoate . The smaller size of the methyl group leads to reduced steric hindrance at the carbonyl center, facilitating easier attack by nucleophiles.

For researchers and drug development professionals, this means that when using this compound, reactions may proceed faster, require milder conditions, and potentially give higher yields. However, Ethyl 2,4-difluorobenzoate may be preferred in situations where a slightly less reactive starting material is desired to control selectivity in the presence of other reactive functional groups. The choice between these two valuable building blocks should be made based on the specific requirements of the synthetic route, including desired reactivity, reaction conditions, and cost-effectiveness.

References

Safety Operating Guide

Proper Disposal of Methyl 2,4-difluorobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Methyl 2,4-difluorobenzoate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Identification and Safety Data

This compound is a combustible liquid that poses several health risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] It may also cause respiratory irritation.[2]

Key Safety and Physical Properties:

PropertyValueSource
CAS Number 106614-28-2[1][4]
Molecular Formula C₈H₆F₂O₂[1][2]
Molecular Weight 172.13 g/mol [2]
Appearance Colorless to light yellow clear liquid
Boiling Point 128-129 °C[1][5]
Density 1.384 g/mL at 25 °C[1][5]
Flash Point 82 °C (179.6 °F) - closed cup[1]
Hazard Class Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3[1][2]
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1] Standard laboratory eyeglasses are not sufficient.

  • Hand Protection: Use appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: Use in a well-ventilated area, such as a laboratory fume hood.[6] If ventilation is inadequate or for larger spills, a respirator with a type ABEK (EN14387) filter is recommended.[1]

First-Aid Procedures

In case of accidental exposure, immediate action is necessary:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If irritation occurs, seek medical attention.[7]

  • Ingestion: Rinse mouth with water.[3][4] Do not induce vomiting. Call a poison control center or doctor if you feel unwell.[3]

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[4]

Accidental Release Measures

Should a spill occur, follow these steps to contain and clean the affected area:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation, preferably using a fume hood.

  • Contain Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the substance.[7]

  • Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for chemical waste disposal.[4][7]

  • Decontaminate: Clean the spill area thoroughly to remove any residual contamination.

  • Prevent Environmental Release: Do not allow the substance to enter drains, water courses, or the soil.[6][7]

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous chemical waste. It should never be mixed with general waste or poured down the drain.

  • Waste Collection:

    • Place all materials contaminated with this compound, including unused product, reaction residues, and spill cleanup materials, into a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical, properly sealed, and stored in a cool, dry, well-ventilated area away from ignition sources.[4]

  • Engage a Licensed Disposal Company:

    • The disposal of this chemical waste must be handled by a licensed hazardous material disposal company.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Method of Disposal:

    • The preferred method of disposal is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all necessary hazard information.

  • Regulatory Compliance:

    • Ensure that all disposal activities comply with federal, state, and local environmental regulations.[6] Your EHS office will be the primary resource for ensuring compliance.

G cluster_start Waste Generation cluster_assessment Initial Assessment & Containment cluster_action Handling & Disposal Actions start This compound Waste Generated ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat. start->ppe Always assess Assess Waste Type container Place in designated, sealed, and labeled hazardous waste container. assess->container Unused Product/ Bulk Liquid spill Small Spill or Residue assess->spill Contaminated Material/ Spill Residue contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. container->contact_ehs absorb Absorb with inert material (e.g., vermiculite, sand). spill->absorb absorb->container ppe->assess disposal Licensed contractor disposes of waste via incineration. contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2,4-difluorobenzoate

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][2][3]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1][3]
Flammable Liquids4H227: Combustible liquid[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield is required where splashing is a potential hazard.Must conform to EN166 (EU) or NIOSH (US) standards.[4] Contact lenses may absorb irritants and should be worn with caution.[5]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or coveralls, and in some cases, a PVC apron should be worn.Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) is recommended, especially in poorly ventilated areas or during activities with a potential for aerosol generation.A cartridge change-out schedule must be in place as part of the respiratory protection program.[6]

Operational and Handling Protocols

A systematic approach to handling this compound is crucial for minimizing risks.

Pre-Handling Checklist
  • Verify Ventilation: Ensure the work area, typically a chemical fume hood, is well-ventilated and functioning correctly.

  • Inspect PPE: Check all personal protective equipment for integrity and proper fit.

  • Locate Safety Equipment: Confirm the location and operational readiness of eyewash stations, safety showers, and fire extinguishers.

  • Review SDS: Always review the Safety Data Sheet (SDS) before using the chemical for the first time.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Chemical Dispensing: Carefully dispense the required amount of this compound within a chemical fume hood. Avoid generating mists or vapors.

  • Container Sealing: Keep the container tightly sealed when not in use.[7]

  • Avoid Incompatibilities: Keep the chemical away from incompatible materials.

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Storage Plan
  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep containers tightly closed.[7]

  • Store away from heat, sparks, open flames, and other sources of ignition.

  • Keep in a locked storage or an area accessible only to authorized personnel.[8]

Emergency and Disposal Procedures

Prompt and correct response to emergencies and proper disposal are critical components of the chemical management plan.

Emergency First Aid
Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Seek immediate medical attention.[7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Call a physician or poison control center immediately.[2]
Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow Workflow for Chemical Spill Response cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material (e.g., sand, vermiculite) Ventilate->Contain Collect Collect Residue into Labeled Container Contain->Collect Dispose Dispose of Waste via Approved Channels Collect->Dispose Decontaminate Decontaminate Spill Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Procedural workflow for responding to a chemical spill.

Disposal Plan
  • Waste Collection: Collect waste material in a suitable, labeled, and sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.[7]

  • Professional Disposal: Engage a licensed professional waste disposal service to manage the disposal of this material.[2][8]

  • Container Decontamination: Decontaminate empty containers before disposal.[5]

References

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